Sanazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104958-90-9 |
|---|---|
Molecular Formula |
C7H11N5O4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
InChI Key |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
104958-90-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sanazole (AK-2123)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sanazole, also known as AK-2123, is a 3-nitrotriazole derivative investigated primarily as a hypoxic cell radiosensitizer.[1][2] Its mechanism of action is rooted in its selective activation under hypoxic conditions, a common characteristic of solid tumors. This guide provides a detailed examination of the core mechanisms of this compound, including its bioreductive activation, the induction of DNA damage, and its role in enhancing the efficacy of radiotherapy. Quantitative data from preclinical studies are presented, alongside detailed protocols for key experimental assays used to evaluate its activity.
Core Mechanism of Action
This compound is a prodrug that exerts its cytotoxic and radiosensitizing effects preferentially in the low-oxygen environment of tumor tissues. Its action can be dissected into two primary, interconnected phases: bioreductive activation under hypoxia and the subsequent interaction of its metabolites with cellular macromolecules, leading to cytotoxicity and radiosensitization.
Hypoxia-Selective Bioreductive Activation
Under normal oxygen conditions (normoxia), this compound is relatively inert. However, in hypoxic environments (oxygen concentrations < 1% O2), the nitro group of the this compound molecule undergoes a one-electron reduction.[3][4] This process is catalyzed by intracellular reductases, such as cytochrome P450 oxidoreductase.
The initial reduction forms a nitro radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic metabolites.[3] In the absence of sufficient oxygen, the radical anion undergoes further reduction steps, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates are ultimately responsible for the drug's therapeutic effects.
The one-electron reduction potential of this compound has been determined to be approximately -0.33 V, a key parameter that governs its hypoxia-selective activation.
Caption: Bioreductive activation pathway of this compound (AK-2123) under hypoxic versus normoxic conditions.
Induction of DNA Damage and Apoptosis
The reactive species generated from this compound's activation are potent electrophiles that can directly interact with and damage cellular macromolecules. The primary target is DNA, where these intermediates can cause a variety of lesions, including strand breaks. This direct DNA damage contributes to the intrinsic hypoxic cytotoxicity of this compound.
Furthermore, this compound has been shown to enhance radiation-induced apoptosis. Studies in murine fibrosarcoma models have demonstrated that administration of this compound prior to irradiation leads to:
-
Increased frequency of condensed and fragmented nuclei.
-
Enhanced internucleosomal DNA fragmentation.
-
Elevated levels of caspase-3 activity, a key executioner caspase in the apoptotic pathway.
Radiosensitization
The most significant clinical application of this compound is as a radiosensitizer. Radiotherapy efficacy is limited by the radioresistance of hypoxic tumor cells. This compound overcomes this by "mimicking" the effect of oxygen. When ionizing radiation interacts with DNA, it creates radical damage. In the presence of oxygen, this damage is "fixed," making it permanent and irreparable.
Under hypoxia, these radiation-induced DNA radicals can be chemically repaired by endogenous reducing agents like glutathione. The activated metabolites of this compound are highly electron-affinic and can react with these DNA radicals, effectively fixing the radiation-induced damage and preventing its repair. This leads to a significant enhancement of radiation-induced cell killing specifically in hypoxic regions of a tumor.
Caption: Mechanism of this compound-mediated radiosensitization in hypoxic cells.
Quantitative Data Summary
The efficacy of this compound as a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect (e.g., 1% cell survival) without and with the sensitizer.
| Cell Line | Drug Concentration | Condition | Sensitizer Enhancement Ratio (SER at 1% Survival) | Reference |
| SCCVII (Squamous Cell Carcinoma) | 1 mM | Hypoxic | 1.55 | |
| SCCVII (Squamous Cell Carcinoma) | 0.5 mM | Hypoxic | 1.40 | |
| SCCVII (Squamous Cell Carcinoma) | 1 mM | Aerobic | No sensitizing effect |
Clinical studies have also demonstrated the efficacy of this compound. In a randomized trial for advanced oropharyngeal cancers, the addition of this compound to radiotherapy resulted in a 100% complete response rate compared to 44.4% in the control group receiving radiation alone. Another trial showed a 65% complete response in the this compound group versus 22% in the control group.
Key Experimental Protocols
Clonogenic Survival Assay for Hypoxia-Selective Radiosensitization
This assay is the gold standard for assessing the effects of radiation and sensitizers on the reproductive integrity of cultured cells.
Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound under hypoxic conditions.
Methodology:
-
Cell Culture: Exponentially growing cells (e.g., SCCVII, MCF-7, HeLa) are harvested and a single-cell suspension is prepared.
-
Cell Plating: Cells are counted and seeded into 6-well plates at densities calculated to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Induction of Hypoxia: Plates are transferred to a hypoxic chamber or incubator. The chamber is flushed with a gas mixture of 95% N₂ and 5% CO₂ to achieve anoxia (<0.1% O₂). Cells are incubated for 2-4 hours to become fully hypoxic.
-
Drug Treatment: this compound, dissolved in culture medium, is added to the plates at the desired final concentration (e.g., 0.5 mM or 1.0 mM). Control plates receive medium without the drug. Cells are incubated with the drug for 1-2 hours prior to irradiation.
-
Irradiation: Plates are irradiated with graded doses of X-rays (e.g., 0, 2, 4, 6, 8, 10 Gy). A parallel set of plates under normoxic conditions is also treated and irradiated to confirm hypoxia-selectivity.
-
Post-Irradiation Incubation: Following irradiation, the drug-containing medium is removed, cells are washed with PBS, and fresh medium is added. Plates are returned to a standard normoxic incubator (37°C, 5% CO₂) and incubated for 7-14 days, allowing surviving cells to form colonies.
-
Staining and Counting: Colonies are fixed with methanol and stained with a 0.5% crystal violet solution. Colonies containing ≥50 cells are counted.
-
Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) for each dose are calculated. Survival curves are generated by plotting the log of SF against the radiation dose. The SER is calculated at a specific survival level (e.g., 10% or 1%) by dividing the dose of radiation required to achieve that survival in the absence of the drug by the dose required in the presence of the drug.
Caption: Experimental workflow for the clonogenic survival assay.
Alkaline Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To quantify DNA damage (single and double-strand breaks) in cells treated with this compound and/or radiation.
Methodology:
-
Cell Treatment: Prepare cell suspensions and treat them with this compound under hypoxic conditions, with or without radiation, as described in the clonogenic assay protocol.
-
Cell Embedding: Harvest the cells and mix a low-density suspension (~10⁵ cells/mL) with low-melting-point agarose at 37°C. Immediately pipette this mixture onto a specialized microscope slide (CometSlide™). Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in a high-pH alkaline electrophoresis buffer (pH > 13) for 20-60 minutes. This denatures the DNA, unwinding it and revealing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage (typically ~1 V/cm) for 20-45 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains in the "head" of the comet.
-
Neutralization and Staining: Wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in Tail" and "Tail Moment," which correlate with the number of DNA breaks.
Conclusion
This compound (AK-2123) is a hypoxia-activated prodrug that functions as a potent radiosensitizer. Its mechanism relies on bioreductive activation in the low-oxygen environment of solid tumors, leading to the formation of reactive intermediates. These species induce direct DNA damage and, critically, mimic the role of oxygen in fixing radiation-induced DNA lesions, thereby preventing their repair and enhancing cell death in otherwise radioresistant hypoxic cells. Quantitative in vitro and in vivo data confirm its significant sensitizer enhancement ratio and clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other hypoxia-targeted agents in oncology.
References
- 1. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox reactions of this compound (AK-2123) in aqueous solutions: a pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Chemical and Biological Profile of Sanazole (AK-2123)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Sanazole, a promising hypoxic cell radiosensitizer. The information is curated for professionals in the fields of medicinal chemistry, oncology, and drug development.
Chemical Identity and Structure
This compound, also known by its developmental code AK-2123, is a synthetic 3-nitrotriazole derivative.[1][2] Its chemical structure is characterized by a 3-nitro-1,2,4-triazole ring linked to an N-(2-methoxyethyl)acetamide side chain.
The definitive chemical identifiers for this compound are provided below:
-
IUPAC Name: N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide[3]
-
CAS Number: 104958-90-9
-
SMILES: COCCNC(=O)CN1C=NC(=N1)--INVALID-LINK--[O-]
-
InChI Key: YKDRHKCETNMLHL-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its formulation and application in experimental and preclinical settings.
| Property | Value | Source |
| Molecular Weight | 229.19 g/mol | |
| Exact Mass | 229.0811 g/mol | |
| Elemental Analysis | C: 36.68%, H: 4.84%, N: 30.56%, O: 27.92% | |
| Appearance | Solid powder | |
| Solubility (pH 7.4) | 32.9 µg/mL | |
| Storage Conditions | 0-4°C (short-term), -20°C (long-term), dry and dark |
Mechanism of Action as a Radiosensitizer
This compound functions as a hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy. The primary mechanism of action involves the enhancement of radiation-induced DNA damage. Under hypoxic conditions, the nitro group of this compound can be bioreduced to form reactive radical species. These species can mimic the effects of oxygen by "fixing" the free radical damage induced in DNA by ionizing radiation, leading to permanent strand breaks that are difficult for the cell to repair.
Furthermore, studies have indicated that this compound promotes radiation-induced apoptosis. This is achieved through an increase in nuclear condensation and fragmentation, coupled with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocols
In Vitro Radiosensitization Assay (Colony Formation)
This assay is designed to determine the sensitizer enhancement ratio (SER) of this compound in cultured cancer cells under hypoxic conditions.
-
Cell Culture: SCCVII tumor cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with this compound at varying concentrations (e.g., 0.5 mM and 1 mM) for a specified duration before irradiation.
-
Induction of Hypoxia: Cells are placed in a hypoxic chamber or treated with gas mixtures to achieve low oxygen conditions.
-
Irradiation: Cells are irradiated with a range of radiation doses.
-
Colony Formation: Following treatment, cells are seeded at low density and allowed to grow for a period to form colonies.
-
Quantification: Colonies are fixed, stained, and counted. The surviving fraction is calculated for each treatment condition.
-
Data Analysis: Survival curves are plotted, and the SER is calculated as the ratio of radiation doses required to achieve a certain level of cell kill (e.g., 1% survival) in the absence and presence of this compound.
In Vivo Tumor Growth Delay Assay
This in vivo experiment evaluates the efficacy of this compound in enhancing the radiotherapeutic response of solid tumors in an animal model.
-
Animal Model: SCCVII tumors are grown subcutaneously in the hind legs of C3H/HeN mice.
-
Drug Administration: Mice receive an intraperitoneal injection of this compound at various doses (e.g., 100, 200, or 400 mg/kg) prior to irradiation. A control group receives a placebo.
-
Tumor Irradiation: The tumors are locally irradiated with a single dose of radiation.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every other day) using calipers.
-
Data Analysis: Tumor volume is calculated, and the time required for the tumor to reach a specific volume (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between treated and control groups.
Summary and Future Directions
This compound is a well-characterized 3-nitrotriazole derivative with demonstrated efficacy as a hypoxic cell radiosensitizer in both in vitro and in vivo models. Its mechanism of action, centered on enhancing radiation-induced DNA damage and promoting apoptosis, makes it a compound of significant interest for improving cancer radiotherapy. While clinical trials have been conducted, further research is warranted to fully elucidate its therapeutic potential, optimize dosing regimens, and explore synergistic combinations with other anticancer agents.
References
Sanazole's Role in DNA Damage Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which Sanazole (AK-2123), a 3-nitrotriazole derivative, enhances DNA damage in hypoxic tumor cells, thereby acting as a potent radiosensitizer. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its efficacy, tailored for professionals in the fields of oncology, radiation biology, and drug development.
Core Mechanism of Action: Hypoxia-Selective DNA Damage
This compound's efficacy as a radiosensitizer is intrinsically linked to the hypoxic microenvironment characteristic of solid tumors. Under low-oxygen conditions, this compound undergoes a series of bioreductive activations, leading to the formation of highly reactive nitro radical anions. This process is central to its mechanism of action and can be summarized in the following key steps:
-
Hypoxic Activation: In the absence of sufficient oxygen, the nitro group of the this compound molecule can accept an electron, a reaction catalyzed by intracellular reductases such as xanthine oxidase. This results in the formation of a nitro radical anion.[1] Under normal oxygen (normoxic) conditions, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide anion, rendering it ineffective. This differential activation is the basis for its selective toxicity towards hypoxic cells.
-
DNA Damage Induction: The generated nitro radical is a highly reactive species that can directly interact with and damage cellular macromolecules, most critically, DNA. This interaction can lead to the formation of DNA adducts and the induction of single- and double-strand breaks, ultimately compromising the genomic integrity of the cancer cell.
-
Fixation of Radiation-Induced Damage: When used in conjunction with radiotherapy, this compound's reactive intermediates can "fix" the initial DNA damage caused by ionizing radiation. Radiation-induced free radicals on DNA are typically transient and can be repaired, particularly by endogenous antioxidants like glutathione. However, the reactive species generated from this compound can react with these damaged DNA sites, creating more permanent lesions that are more difficult for the cell's repair machinery to resolve.
-
Induction of Apoptosis: The accumulation of irreparable DNA damage triggers cellular stress responses that culminate in programmed cell death, or apoptosis. Studies have shown that this compound, in combination with radiation, enhances apoptosis, as evidenced by increased internucleosomal DNA fragmentation and elevated activity of key executioner caspases, such as caspase-3.[2] This apoptotic response is a crucial component of its tumor-killing effect.
Signaling Pathways Implicated in this compound's Action
This compound's induction of DNA damage and subsequent cell death involves the modulation of several critical signaling pathways. While direct evidence for this compound's interaction with all components of the DNA Damage Response (DDR) is still an area of active research, its mechanism is understood to intersect with the following key cascades:
-
DNA Damage Response (DDR) Pathway: The extensive DNA damage caused by this compound's reactive metabolites and its potentiation of radiation-induced lesions inevitably activates the cell's primary DNA damage sensing and signaling pathways. These are principally orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon sensing double-strand and single-strand breaks, respectively, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1, to arrest the cell cycle and initiate DNA repair. The overwhelming damage induced by the this compound-radiation combination can saturate and ultimately subvert these repair efforts, pushing the cell towards apoptosis.
-
Apoptosis Signaling Pathway: this compound has been shown to enhance hyperthermia-induced apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of the Fas-caspase-8 cascade and is dependent on intracellular calcium levels.[3] Furthermore, the enhancement of radiation-induced apoptosis by this compound is marked by increased caspase-3 activity, a key executioner of apoptosis.[2] This suggests that the DNA damage inflicted by this compound is a potent trigger for programmed cell death.
-
HIF-1α Pathway: While not a direct target, the hypoxic environment that is a prerequisite for this compound's activity is regulated by the master transcriptional regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α). Interestingly, related imidazole compounds have been shown to suppress HIF-1α protein translation via the mTOR signaling pathway.[4] The interplay between hypoxic radiosensitizers and the HIF-1α pathway is a complex area of research, with potential for synergistic therapeutic strategies.
Quantitative Data on this compound's Efficacy
The radiosensitizing effect of this compound is typically quantified using the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF). These metrics represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect (e.g., a certain level of cell killing).
| Cell Line | This compound Concentration | Condition | Efficacy Metric (SER) | Reference |
| SCCVII | 1 mM | Hypoxic | 1.55 | |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | |
| MCF-7 | 1 mM | Hypoxic | Enhanced radiosensitivity | |
| HeLa | 1 mM | Hypoxic | Enhanced radiosensitivity |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound as a DNA damage enhancer and radiosensitizer.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with this compound and/or radiation.
Protocol:
-
Cell Plating: Seed a known number of cells into 6-well plates or 60 mm dishes. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).
-
Hypoxic Treatment: For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., 1% O2, 5% CO2, balanced with N2) for a predetermined period (e.g., 4-6 hours) to allow for equilibration before and during treatment.
-
This compound Incubation: Add this compound at the desired concentration (e.g., 0.5 mM or 1 mM) to the cell culture medium and incubate for a specified time (e.g., 1-2 hours) prior to irradiation under continued hypoxic conditions.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies.
-
Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To visualize and quantify DNA damage in cells treated with this compound and/or radiation.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To assess the effect of this compound and/or radiation on cell cycle progression.
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
RNase Treatment: Treat the cells with RNase to degrade RNA, which can also be stained by DNA-binding dyes.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content versus cell number. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the treatment has induced a cell cycle arrest.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental evaluation.
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanazole as a Potential Sonosensitizer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within tumor tissues. While various compounds have been investigated as sonosensitizers, the potential of sanazole (also known as AK-2123), a nitroimidazole-based radiosensitizer, in this capacity remains unexplored. This technical guide provides a comprehensive overview of the principles of SDT and posits a scientific rationale for investigating this compound as a novel sonosensitizer, particularly leveraging its hypoxia-activated properties. This document details hypothetical experimental protocols for the in vitro and in vivo evaluation of this compound's sonosensitizing efficacy, presents quantitative data from existing sonosensitizer studies for comparative purposes, and illustrates the key signaling pathways and experimental workflows.
Introduction to Sonodynamic Therapy
Sonodynamic therapy is a promising cancer treatment strategy that offers deep tissue penetration and high spatial precision, overcoming some of the limitations of photodynamic therapy (PDT)[1]. The core principle of SDT involves the administration of a sonosensitizer, a chemical compound that is preferentially taken up by or accumulates in tumor tissue. Subsequent exposure of the tumor to focused low-intensity ultrasound activates the sonosensitizer, leading to the generation of ROS, such as singlet oxygen and hydroxyl radicals[1][2]. These highly reactive species induce oxidative stress, leading to cellular damage and, ultimately, tumor cell death through apoptosis and necrosis[1][3].
An ideal sonosensitizer possesses several key characteristics:
-
High sonosensitizing efficiency: The ability to generate a high yield of ROS upon ultrasound activation.
-
Tumor specificity: Preferential accumulation in tumor tissue to minimize damage to healthy surrounding tissues.
-
Low intrinsic toxicity: Non-toxic in the absence of ultrasound activation.
-
Favorable pharmacokinetics: Appropriate distribution and clearance from the body.
This compound: A Potential Hypoxia-Activated Sonosensitizer
This compound, or (N-2'-methoxy ethyl)-2-(3"-nitro-1"-triazolyl)acetamide, is a well-characterized 3-nitrotriazole compound that has undergone extensive investigation as a hypoxic cell radiosensitizer. Its mechanism of action in radiotherapy is linked to its ability to be selectively reduced in the low-oxygen environment characteristic of solid tumors.
Chemical Properties of this compound
-
Chemical Formula: C₇H₁₁N₅O₄
-
Molecular Weight: 229.20 g/mol
-
Structure: this compound's structure features a nitroimidazole ring, which is key to its hypoxia-activated properties.
Rationale for this compound as a Sonosensitizer
The rationale for investigating this compound as a sonosensitizer is predicated on its hypoxia-activated nature. The tumor microenvironment is often characterized by significant regions of hypoxia, which contributes to resistance to conventional therapies.
Hypothesized Mechanism of Action:
-
Selective Accumulation: Like other small molecules, this compound may preferentially accumulate in tumor tissues.
-
Hypoxic Activation: In the low-oxygen environment of the tumor, this compound can be enzymatically reduced to form reactive radical anions.
-
Ultrasound-Mediated ROS Generation: It is hypothesized that the application of focused ultrasound could interact with the reduced form of this compound, promoting the transfer of energy to molecular oxygen and generating cytotoxic ROS. The cavitation and sonoluminescence effects of ultrasound could provide the necessary energy for this activation. This process would be amplified in the hypoxic core of the tumor where the concentration of the activated drug is highest.
This dual-targeting approach—leveraging both tumor hypoxia for selective activation and focused ultrasound for spatial control—could offer a highly specific and effective anti-cancer therapy.
Quantitative Data from Sonosensitizer Studies
To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize quantitative data from studies on established sonosensitizers.
Table 1: In Vitro Efficacy of Various Sonosensitizers
| Sonosensitizer | Cell Line | Ultrasound Parameters | Concentration | Cell Viability Reduction | Reference |
| Protoporphyrin IX (PpIX) | K562 (Human Leukemia) | 1 MHz, 1.0 W/cm², 60s | 1.0 µg/mL | ~50% | |
| Sinoporphyrin Sodium (DVDMS) | HCT116 (Human Colon Cancer) | 0.97 MHz, 0.6 W/cm², 30s | 50 µg/mL | ~35% (apoptosis/necrosis) | |
| Hematoporphyrin Nanoparticles (HPNP) | T110299 (Pancreatic Cancer) | 1 MHz, 3 W/cm², 30s | Not specified | ~47% (hypoxic) | |
| C60 Fullerene | HeLa (Cervical Cancer) | 1 MHz, 60 J/cm² | 20 µM | ~41% |
Table 2: In Vivo Efficacy of Various Sonosensitizers
| Sonosensitizer | Tumor Model | Ultrasound Parameters | Dosage | Tumor Growth Inhibition | Reference |
| Hematoporphyrin-MSN | Murine Breast Adenocarcinoma | 1 MHz, 2 W/cm², 60s | 5 mg/kg | 45% | |
| DVDMS-Liposome-Microbubbles | 4T1 Murine Breast Cancer | 1 MHz, 1.0 W/cm², 5 min | Not specified | 68% | |
| Protoporphyrin IX - Gold Nanoparticles | Colon Carcinoma (BALB/c mice) | 1.1 MHz, 2 W/cm², 180s | 5 mg/kg | Significant reduction in tumor volume | |
| Mitoxantrone - Hollow Gold Nanoshells | Breast Cancer (BALB/c mice) | 0.8 MHz, 1.5 W/cm², 5 min | 2 µM | Significant tumor growth delay |
Experimental Protocols for Evaluating this compound as a Sonosensitizer
The following sections outline detailed, albeit hypothetical, experimental protocols to assess the potential of this compound as a sonosensitizer.
In Vitro Evaluation
Objective: To determine the sonosensitizing activity of this compound in cancer cell lines under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., human glioblastoma U-87 MG, pancreatic cancer PANC-1, breast cancer MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin
-
This compound (AK-2123)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
ROS detection probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Ultrasound transducer and generator system
-
Acoustic intensity measurement system
Methodology:
-
Cell Culture: Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-500 µM) for 24 hours to determine its intrinsic toxicity.
-
Perform a cell viability assay to determine the non-toxic concentration range.
-
-
Sonodynamic Treatment:
-
Seed cells in appropriate culture plates.
-
Incubate cells with a non-toxic concentration of this compound for a predetermined time (e.g., 4-24 hours).
-
For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the drug incubation.
-
Expose the cells to ultrasound using a calibrated transducer. Key parameters to optimize include frequency (e.g., 1-3 MHz), intensity (e.g., 0.5-3 W/cm²), duty cycle (e.g., 20-50%), and duration (e.g., 30-180 seconds).
-
Include control groups: untreated cells, cells with this compound only, and cells with ultrasound only.
-
-
Assessment of Cell Viability: 24 hours post-treatment, assess cell viability using an MTT or similar assay.
-
ROS Detection:
-
After sonodynamic treatment, incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify intracellular ROS generation.
-
-
Apoptosis Assay:
-
Harvest cells 6-24 hours post-treatment.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze the cell population by flow cytometry to quantify apoptosis and necrosis.
-
In Vivo Evaluation
Objective: To assess the anti-tumor efficacy of this compound-mediated SDT in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Tumor cells for xenograft model (e.g., U-87 MG, PANC-1)
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Focused ultrasound system (preferably with MR-guidance)
-
Calipers for tumor measurement
-
Materials for histological analysis (formalin, paraffin, H&E stain)
Methodology:
-
Tumor Model Development:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping: Randomly divide the tumor-bearing mice into several groups (n=6-10 per group):
-
Control (no treatment)
-
This compound only
-
Ultrasound only
-
This compound + Ultrasound (SDT group)
-
-
Treatment Protocol:
-
Administer this compound to the SDT and "this compound only" groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose.
-
After a specific time interval to allow for drug distribution and tumor accumulation (e.g., 1-3 hours), anesthetize the mice in the SDT and "ultrasound only" groups.
-
Apply ultrasound gel to the tumor site and expose the tumor to focused ultrasound with optimized parameters.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals.
-
-
Endpoint Analysis:
-
When tumors in the control group reach a predetermined maximum size, euthanize all animals.
-
Excise the tumors and major organs.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.
-
Analyze organs for any signs of toxicity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of ROS-Mediated Apoptosis in SDT
The primary mechanism of cell death in sonodynamic therapy is the induction of apoptosis through the generation of reactive oxygen species. The diagram below illustrates the key steps in this signaling cascade.
Caption: ROS-mediated apoptotic signaling pathway in SDT.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the logical flow of an in vivo experiment to assess the efficacy of a potential sonosensitizer.
Caption: In vivo experimental workflow for evaluating a sonosensitizer.
Conclusion and Future Directions
While there is currently no direct evidence for the use of this compound as a sonosensitizer, its established role as a hypoxia-activated radiosensitizer provides a strong theoretical foundation for its investigation in the field of sonodynamic therapy. The selective activation of this compound in the hypoxic tumor microenvironment, combined with the spatial precision of focused ultrasound, presents a compelling strategy for a highly targeted and effective cancer treatment. The experimental protocols and comparative data provided in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound and other hypoxia-activated compounds as the next generation of sonosensitizers. Future research should focus on elucidating the precise mechanisms of ultrasound-mediated activation of reduced nitroimidazoles and optimizing treatment parameters to maximize therapeutic efficacy while ensuring safety.
References
The Cytotoxic Effects of Sanazole on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanazole, also known as AK-2123, is a nitrotriazole-based compound primarily investigated for its role as a hypoxic cell radiosensitizer in cancer therapy. While its main clinical application has been to enhance the efficacy of radiotherapy in hypoxic tumors, preclinical studies have also elucidated its direct cytotoxic effects and the underlying molecular mechanisms. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, focusing on its impact on cancer cell viability, the induction of apoptosis, and cell cycle modulation. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
Tumor hypoxia is a significant factor contributing to resistance to conventional cancer therapies such as radiation and chemotherapy. Hypoxic cells are less susceptible to the DNA-damaging effects of these treatments, which often rely on the presence of oxygen to generate reactive oxygen species (ROS). This compound has emerged as a promising agent to overcome this challenge by selectively sensitizing hypoxic cancer cells to the cytotoxic effects of radiation.[1] Beyond its role as a radiosensitizer, this compound exhibits intrinsic cytotoxic properties that contribute to its overall anti-cancer activity. This document details the current understanding of these direct effects on cancer cells.
Quantitative Data on Cytotoxicity
While extensively studied as a radiosensitizer, data on the direct cytotoxicity of this compound as a monotherapy is less abundant. The available quantitative data provides insights into its potency in specific cancer cell lines.
Table 1: Inhibitory Concentration of this compound in Cancer Cells
| Cell Line | Assay Type | Parameter | Concentration | Exposure Time | Conditions | Reference |
| NMT-1R (rat yolk sac) | Clonogenic Assay | ID70 | 400 µg/mL | 24 hours | Aerobic | [2] |
ID70: The dose required to inhibit the survival of 70% of the cells.
Mechanisms of Action
The cytotoxic effects of this compound on cancer cells are mediated through several mechanisms, including the induction of apoptosis and modulation of the cell cycle.
Induction of Apoptosis
This compound has been shown to enhance hyperthermia-induced apoptosis in human lymphoma U973 cells. This process involves the activation of both extrinsic and intrinsic apoptotic pathways.
-
Extrinsic Pathway: this compound treatment, in combination with hyperthermia, leads to the externalization of the Fas receptor, initiating the Fas-caspase-8 signaling cascade.
-
Intrinsic Pathway: The activation of the intrinsic pathway is evidenced by the enhanced release of cytochrome c from the mitochondria into the cytosol. This is associated with the activation of Bid, a pro-apoptotic Bcl-2 family protein.
Cell Cycle Arrest
This compound has been observed to directly impact the cell cycle of cancer cells, even under aerobic conditions. Treatment of NMT-1R rat yolk sac cells with this compound resulted in a significant increase in the proportion of cells in the G1 phase of the cell cycle.[2] In hypoxic conditions, when combined with gemcitabine and radiation, this compound induced S-phase arrest in MCF-7 and HeLa cells.
Signaling Pathways
The cytotoxic effects of this compound are linked to its modulation of key signaling pathways, particularly those related to cellular stress and survival.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
Under hypoxic conditions, cancer cells upregulate HIF-1α, a transcription factor that promotes survival, angiogenesis, and resistance to therapy. This compound is proposed to exert its radiosensitizing effect by inhibiting the signal transduction mediated by HIF-1α.[1] This inhibition prevents the adaptive responses of cancer cells to hypoxia, rendering them more susceptible to the cytotoxic effects of radiation.
References
Sanazole's Interaction with Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanazole, also known as AK-2123, is a 3-nitrotriazole compound that has been investigated primarily as a hypoxic cell radiosensitizer. Its mechanism of action centers on enhancing the cytotoxic effects of radiation and hyperthermia in the low-oxygen environment characteristic of solid tumors. This guide provides an in-depth technical overview of the cellular pathways modulated by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks. This compound potentiates apoptosis through both the intrinsic and extrinsic pathways, modulates the DNA damage response, and influences cell cycle progression. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the molecular interactions of this compound in oncology.
Introduction
Tumor hypoxia is a significant factor contributing to resistance to radiotherapy and chemotherapy. Hypoxic cells are less susceptible to the DNA-damaging effects of ionizing radiation and certain anticancer drugs. Hypoxic cell radiosensitizers are compounds designed to selectively increase the sensitivity of these resistant cells to radiation, thereby improving therapeutic outcomes. This compound (AK-2123) is a promising hypoxic cell radiosensitizer that has undergone preclinical and clinical evaluation.[1][2] This guide delineates the molecular mechanisms by which this compound exerts its effects, focusing on its interactions with key cellular signaling pathways.
Core Mechanism of Action: Radiosensitization in Hypoxia
Under hypoxic conditions, this compound is reduced to reactive intermediates that can "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.[3] This process mimics the role of oxygen in sensitizing cells to radiation. The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer.
Quantitative Data on Radiosensitization
The following table summarizes the in vitro radiosensitizing effect of this compound on SCCVII squamous cell carcinoma cells under hypoxic conditions.[4]
| Concentration | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| 1 mM | 1.55[4] |
| 0.5 mM | 1.40 |
Table 1: In vitro Sensitizer Enhancement Ratio of this compound
Interaction with Apoptotic Pathways
This compound has been shown to significantly enhance apoptosis induced by both gamma-radiation and hyperthermia. It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. This compound, in combination with radiation or hyperthermia, has been observed to:
-
Induce loss of mitochondrial membrane potential (MMP): This is a critical early event in apoptosis.
-
Promote the release of cytochrome c from the mitochondria into the cytosol: Cytosolic cytochrome c triggers the formation of the apoptosome and activation of caspase-9.
-
Increase the activity of caspase-3: Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been implicated in the potentiation of this pathway through:
-
Activation of the Fas-caspase-8 signaling axis: This leads to the direct activation of executioner caspases.
-
Cleavage of Bid: Activated caspase-8 can cleave Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.
Modulation of the DNA Damage Response
This compound's primary role as a radiosensitizer is intrinsically linked to the DNA Damage Response (DDR). By "fixing" radiation-induced DNA lesions under hypoxic conditions, this compound converts transient damage into permanent, lethal DNA breaks. This overwhelms the cell's repair machinery, pushing it towards an apoptotic fate.
Influence on Cell Cycle Progression
Emerging evidence suggests that this compound, in combination with other agents, can influence cell cycle distribution, which can impact radiosensitivity. For instance, in combination with gemcitabine and radiation, this compound was shown to induce an S-phase arrest in MCF-7 breast cancer cells and a G1-phase arrest in HeLa cervical cancer cells. This cell cycle modulation can potentially synchronize cells in more radiosensitive phases, further enhancing the therapeutic effect.
Interaction with the Hypoxia-Inducible Factor-1 (HIF-1) Pathway
The direct interaction between this compound and the HIF-1 signaling pathway is an area of ongoing investigation. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and resistance to therapy. While this compound's activity is dependent on the hypoxic environment that also activates HIF-1, direct modulation of HIF-1α expression or activity by this compound has not been conclusively demonstrated. Further research is needed to elucidate any potential interplay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro Radiosensitization (Colony Formation Assay)
-
Cell Culture: SCCVII cells are cultured in Eagle's minimal essential medium supplemented with 12.5% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2 and 95% air.
-
Hypoxic Conditions: To create a hypoxic environment, cells are placed in gas-tight containers and flushed with a mixture of 95% N2 and 5% CO2 for 30 minutes. The containers are then sealed and incubated at 37°C for 1 hour before irradiation.
-
Drug Treatment: this compound, dissolved in culture medium, is added to the cells at the desired concentrations (e.g., 0.5 mM or 1 mM) 1 hour prior to irradiation.
-
Irradiation: Cells are irradiated with a 137Cs gamma-ray source at a specified dose rate.
-
Colony Formation: After irradiation, cells are trypsinized, counted, and seeded into petri dishes at appropriate densities to form colonies.
-
Staining and Counting: After a suitable incubation period (typically 7-10 days), colonies are fixed with methanol and stained with Giemsa solution. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) / plating efficiency of control cells. The SER is then calculated from the radiation dose-response curves.
Caspase Activity Assay
-
Sample Preparation: Tumor tissues or cultured cells are homogenized or lysed in a buffer that preserves protein integrity.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
-
Enzymatic Reaction: A specific amount of protein lysate is incubated with a caspase-specific substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). For caspase-3, a common substrate is DEVD-pNA.
-
Detection: The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified using a spectrophotometer or a fluorometer.
-
Data Analysis: Caspase activity is expressed as the rate of substrate cleavage per unit of protein.
Conclusion
This compound demonstrates significant potential as a hypoxic cell radiosensitizer through its multifaceted interaction with key cellular pathways. Its ability to enhance radiation- and hyperthermia-induced apoptosis via both intrinsic and extrinsic mechanisms, coupled with its influence on the DNA damage response and cell cycle, underscores its potential in overcoming hypoxia-mediated treatment resistance. While the direct interplay with the HIF-1 pathway requires further elucidation, the existing body of evidence provides a strong rationale for continued investigation and development of this compound and similar compounds in oncology. This technical guide serves as a foundational resource for researchers aiming to build upon our current understanding of this compound's molecular mechanisms to devise more effective cancer therapies.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sanazole Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Sanazole (AK-2123), a 3-nitrotriazole derivative, in various murine tumor models. This compound is primarily investigated for its role as a hypoxic cell radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors characterized by regions of low oxygen.
Mechanism of Action
This compound is a bioreductive drug that is selectively activated under hypoxic conditions. In low-oxygen environments, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates can cause cellular damage, primarily through the induction of DNA strand breaks, and can also fix radiation-induced damage, making it irreparable. This selective action in hypoxic cells, which are notoriously resistant to radiation therapy, makes this compound a promising agent for combination cancer treatments.[1][2] One of the key mechanisms by which this compound enhances radiation-induced cell death is through the potentiation of apoptosis.[3] Studies have shown that administration of this compound in conjunction with gamma-radiation leads to an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound administration in murine tumor models.
Table 1: In Vitro Radiosensitizing Effects of this compound
| Cell Line | Drug Concentration | Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | [4] |
| SCCVII | 1 mM | Hypoxic | 1.55 | |
| SCCVII | 1 mM | Aerobic | No sensitizing effect |
Table 2: In Vivo Administration and Efficacy of this compound as a Radiosensitizer
| Murine Model | Tumor Type | This compound Dose (mg/kg) | Administration Route | Timing | Outcome | Reference |
| C3H/HeN mice | SCCVII | 100, 200, 400 | Intraperitoneal | Prior to irradiation | Significant tumor growth delay | |
| Male mice | Fibrosarcoma | 40 | Intraperitoneal | 1 hour prior to irradiation | Enhanced radiation-induced apoptosis and caspase-3 activity | |
| Swiss albino mice | Dalton's lymphoma ascites | Not specified (as part of SN-AK-DOX complex) | Oral | Not specified | Significant reduction in tumor volume and growth delay |
Experimental Protocols
In Vivo Radiosensitization Study in SCCVII Tumor Model
This protocol is based on the methodology described by Hori et al. (2005).
Objective: To evaluate the in vivo radiosensitizing effect of this compound on squamous cell carcinoma tumors in mice.
Materials:
-
C3H/HeN mice
-
SCCVII (squamous cell carcinoma) tumor cells
-
This compound (AK-2123)
-
Sterile saline
-
Irradiation source (e.g., X-ray machine)
Procedure:
-
Tumor Implantation: Subcutaneously implant SCCVII tumor cells into the hind legs of C3H/HeN mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a specified size (e.g., 6-8 mm in diameter) before initiating treatment.
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound intraperitoneally at doses of 100, 200, or 400 mg/kg body weight.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Irradiation:
-
At a specified time point after this compound administration (e.g., 30-60 minutes), irradiate the tumors with a single dose of radiation.
-
The non-tumor bearing parts of the mice should be shielded during irradiation.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length, width, and height) daily or every other day using calipers.
-
Calculate tumor volume using the formula: (L x W x H) / 2.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Determine the tumor growth delay, which is the time in days for tumors in the treated groups to reach a certain volume (e.g., 4 times the initial volume) compared to the control group.
-
Evaluation of Apoptosis Enhancement in a Murine Fibrosarcoma Model
This protocol is adapted from the study by Rajagopalan et al. (2003).
Objective: To determine if this compound enhances radiation-induced apoptosis in a murine fibrosarcoma model.
Materials:
-
Male mice
-
Fibrosarcoma tumor cells
-
This compound (AK-2123)
-
Sterile saline
-
Gamma-radiation source
-
Reagents for apoptosis assays (e.g., Giemsa-May-Grunwald stain, DNA fragmentation analysis kit, Caspase-3 activity assay kit)
Procedure:
-
Tumor Induction: Induce fibrosarcoma tumors in male mice.
-
Treatment Groups:
-
Control (no treatment)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Drug Administration:
-
Administer this compound intraperitoneally at a dose of 40 mg/kg body weight.
-
-
Irradiation:
-
One hour after this compound administration, expose the mice in the relevant groups to gamma-radiation.
-
-
Sample Collection:
-
At various time points post-treatment, euthanize the mice and excise the tumors.
-
-
Apoptosis Analysis:
-
Microscopic Examination: Stain tumor cells with Giemsa-May-Grunwald and examine for condensed and fragmented nuclei.
-
DNA Fragmentation: Analyze internucleosomal DNA fragmentation in the tumor cells.
-
Caspase-3 Activity: Measure caspase-3 activity in tumor cell extracts.
-
-
Data Analysis:
-
Compare the frequency of apoptotic cells, extent of DNA fragmentation, and levels of caspase-3 activity between the different treatment groups.
-
Combination Therapy with Nanoparticles
This compound has also been explored as a targeting agent for drug delivery systems. In a study by Nair and Nair (2014), this compound was complexed with silver nanoparticles and the chemotherapeutic drug doxorubicin (SN-AK-DOX). This complex was administered orally to Swiss albino mice bearing Dalton's lymphoma ascites tumors. The results showed that the SN-AK-DOX complex led to a greater reduction in tumor volume and growth delay compared to the individual components, suggesting that this compound can help target drug-loaded nanoparticles to the tumor site.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AK-2123 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-2123, also known as Senazole or Sanazole, is a 3-nitrotriazole compound recognized for its potent radiosensitizing effects on hypoxic tumor cells. In the low-oxygen environment characteristic of solid tumors, AK-2123 is bioreduced to reactive intermediates that mimic the action of molecular oxygen. This activity "fixes" radiation-induced DNA damage, rendering it more difficult for cancer cells to repair and thereby enhancing the cytotoxic effects of radiotherapy. These application notes provide a comprehensive guide for the use of AK-2123 in in-vitro cell culture experiments, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
Under hypoxic conditions, AK-2123 undergoes a one-electron reduction, primarily mediated by intracellular reductases. This process generates reactive oxygen species (ROS) and other radical species. In the context of radiotherapy, these reactive intermediates interact with and stabilize radiation-induced DNA free radicals, preventing their chemical repair and leading to an increase in lethal DNA double-strand breaks. The accumulation of irreparable DNA damage subsequently triggers downstream apoptotic pathways, culminating in programmed cell death. A key mediator in this process is the activation of executioner caspases, such as caspase-3.
Quantitative Data Summary
The following table summarizes the reported concentrations of AK-2123 used in various in-vitro studies. Due to limited publicly available data on the half-maximal inhibitory concentration (IC50) of AK-2123 across a wide range of cell lines, it is highly recommended that researchers determine the IC50 for their specific cell line of interest prior to conducting radiosensitization experiments.
| Cell Line | Concentration | Exposure Time | Assay Type | Notes | Reference |
| NMT-1R (Rat Yolk Sac) | 400 µg/mL (ID70) | 24 hours | Cytotoxicity | This concentration was used for subsequent combination treatments. | [1] |
| V79 (Chinese Hamster) | 0.1 mM | Not Specified | DNA Damage & Survival | Used in studies investigating DNA breaks and clonogenic survival under hypoxic irradiation. |
Experimental Protocols
Protocol 1: Determination of AK-2123 Cytotoxicity and IC50 Value using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of AK-2123 on a specific cell line and to calculate its IC50 value.
Materials:
-
AK-2123
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of AK-2123 in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Add 100 µL of the diluted AK-2123 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve AK-2123) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of single cells to form colonies after treatment with AK-2123 and/or radiation, providing a measure of cell reproductive integrity.
Materials:
-
AK-2123
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Treatment: Treat the cells in suspension or as a monolayer with the predetermined concentration of AK-2123 for a specified duration (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Cell Seeding: After treatment, trypsinize the cells (if grown as a monolayer), count them, and seed a known number of cells into 6-well plates. The number of cells to be seeded will depend on the expected survival rate for each treatment condition.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to quantify the induction of apoptosis following treatment.
Materials:
-
AK-2123
-
Cell line of interest
-
Complete cell culture medium
-
Radiation source
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat them with AK-2123 and/or radiation as per the experimental design. Include appropriate controls.
-
Cell Lysis: After the desired incubation period, harvest the cells and lyse them using the provided lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AFC).
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or the fluorescence at an excitation/emission of 400/505 nm (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Express the results as fold-change in caspase-3 activity compared to the untreated control.
Conclusion and Recommendations
AK-2123 is a valuable tool for studying the mechanisms of radiosensitization in hypoxic cancer cells. The protocols provided herein offer a framework for investigating its cytotoxic and pro-apoptotic effects. It is crucial for researchers to empirically determine the optimal concentration of AK-2123 for their specific cell model to ensure reproducible and meaningful results. Further investigations into the broader signaling pathways modulated by AK-2123 in combination with radiotherapy will continue to enhance our understanding of its therapeutic potential.
References
Application Notes and Protocols for Determining the Cytotoxicity of Sanazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxicity of Sanazole, a hypoxic cell radiosensitizer. The document includes a detailed experimental protocol, an overview of the mechanism of action, and templates for data presentation and visualization.
Introduction
This compound, also known as AK-2123, is a nitrotriazole-based compound investigated for its efficacy as a hypoxic cell radiosensitizer. Tumors often contain regions of low oxygen, or hypoxia, which renders cancer cells resistant to radiation therapy. Hypoxic radiosensitizers are compounds that selectively increase the sensitivity of these resistant cells to radiation, thereby enhancing the therapeutic effect. This compound's mechanism of action is predicated on its selective reduction in hypoxic environments, leading to the formation of reactive species that enhance radiation-induced DNA damage. This document outlines a protocol for assessing the cytotoxic effects of this compound in vitro, with a particular emphasis on creating hypoxic conditions to mimic the tumor microenvironment.
Data Presentation
A crucial aspect of evaluating the cytotoxic potential of any compound is the quantitative assessment of its dose-dependent effects on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to represent this, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Due to the limited availability of public data on the single-agent cytotoxicity of this compound, the following table is presented as a template. Researchers can populate this table with their own experimental data.
| Cell Line | Oxygen Condition | Incubation Time (hours) | IC50 (µM)[1] |
| MCF-7 (Breast Cancer) | Normoxia (21% O₂) | 48 | Data Not Available |
| Hypoxia (1% O₂) | 48 | Data Not Available | |
| HeLa (Cervical Cancer) | Normoxia (21% O₂) | 48 | Data Not Available |
| Hypoxia (1% O₂) | 48 | Data Not Available | |
| SCCVII (Squamous Cell Carcinoma) | Normoxia (21% O₂) | 48 | Data Not Available |
| Hypoxia (1% O₂) | 48 | Data Not Available |
Experimental Protocols
This section details a standardized protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability.
Materials
-
This compound (AK-2123)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, SCCVII)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Microplate reader
Methods
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their recommended complete medium.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
-
Induction of Hypoxia (for hypoxic condition testing):
-
For experiments under hypoxic conditions, place the treated plates in a hypoxia chamber or incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
For normoxic conditions, incubate the plates in a standard incubator with 21% O₂ and 5% CO₂.
-
Incubate the plates for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the cytotoxicity assay for a hypoxic radiosensitizer like this compound.
Caption: Workflow for this compound Cytotoxicity Assay.
Proposed Signaling Pathway of this compound's Radiosensitizing Effect
The diagram below outlines the proposed signaling pathway through which this compound enhances radiation-induced cell death, particularly under hypoxic conditions.
Caption: this compound's Radiosensitizing Pathway.
References
Application Note: Quantitative Analysis of Sanazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sanazole. The described protocol is simple, precise, and demonstrates a good linear relationship, making it suitable for routine analysis and quality control of this compound in research and development settings.
Introduction
This compound, a nitroimidazole derivative, is a radiosensitizing agent used in cancer therapy to enhance the efficacy of radiation treatment. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and data acquisition software.
-
Analytical Column: Kromasil KR100-C18 (4.6 mm × 250 mm, 5 μm)[1].
-
Solvents: Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), and Water (deionized or HPLC grade).
-
Standard: this compound reference standard of known purity.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase: Prepare a mixture of methanol, water, and glacial acetic acid in the ratio of 200:800:3 (v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (50-300 µg/mL).[1]
Chromatographic Conditions
The HPLC analysis is performed under the following conditions:
| Parameter | Condition |
| Column | Kromasil KR100-C18 (4.6 mm × 250 mm, 5 μm)[1] |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (200:800:3)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (Typical, can be optimized) |
| Detection | UV at 248 nm |
| Column Temperature | Ambient |
Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the this compound drug substance in the mobile phase to obtain a concentration within the calibration range.
-
Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described HPLC method for this compound analysis.
| Parameter | Result |
| Linearity Range | 50 - 300 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Precision (RSD%) | < 2% |
| Reproducibility | Good |
Conclusion
The HPLC method described in this application note is demonstrated to be simple, accurate, and reproducible for the quantitative analysis of this compound. The method exhibits excellent linearity and precision, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and workflow diagrams offer a clear and detailed guide for researchers and scientists involved in the analysis of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Sanazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanazole, a nitroimidazole compound, has been investigated as a radiosensitizer in cancer therapy. Emerging evidence suggests that this compound can enhance apoptosis, or programmed cell death, in tumor cells, particularly in combination with radiation or hyperthermia. This application note provides detailed protocols and theoretical data for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method described herein is the Annexin V and Propidium Iodide (PI) dual-staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[1][2] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[2] It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. By using Annexin V and PI in conjunction, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following table represents hypothetical but expected quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as the mean percentage of cells in each quadrant ± standard deviation.
| Treatment Group | Concentration (mM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 94.5 ± 2.8 | 2.1 ± 0.7 | 3.4 ± 1.1 |
| This compound | 5 | 75.2 ± 4.1 | 15.8 ± 2.5 | 9.0 ± 1.9 |
| This compound | 10 | 58.9 ± 5.3 | 25.4 ± 3.8 | 15.7 ± 2.4 |
| This compound | 20 | 35.6 ± 6.2 | 38.7 ± 4.5 | 25.7 ± 3.1 |
Experimental Protocols
This section provides detailed methodologies for the induction of apoptosis using this compound and subsequent analysis by flow cytometry.
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating a cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., U937 human lymphoma cells)
-
Complete cell culture medium
-
This compound (AK-2123)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment. For suspension cells, seed at a concentration of 0.5-1 x 10^6 cells/mL.
-
Cell Culture: Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO). From the stock solution, prepare working concentrations of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on existing literature, a concentration of 10 mM can be used as a starting point.
-
Treatment: Remove the existing culture medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A time-course experiment is recommended to determine the optimal incubation period. An initial time point of 6 hours can be used.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly from the wells into microcentrifuge tubes.
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or a brief treatment with Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
-
Proceed to Staining: After harvesting, proceed immediately to the Annexin V and PI staining protocol.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol describes the staining procedure for the detection of apoptosis.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Washing: Centrifuge the harvested cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Controls for Flow Cytometry:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells Stained with Annexin V-FITC only: To set the compensation for the FITC channel.
-
Cells Stained with PI only: To set the compensation for the PI channel.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound, particularly when enhancing radiation or hyperthermia-induced apoptosis, has been shown to involve the Fas-mitochondria-caspase-dependent pathway. This pathway is initiated by the generation of intracellular reactive oxygen species (ROS). Key events include the externalization of the Fas receptor, activation of caspase-8 and Bid, leading to mitochondrial membrane potential loss and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps involved in the flow cytometry analysis of apoptosis induced by this compound.
References
Application Notes and Protocols: Western Blot Analysis of DNA Repair Proteins Following Sanazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sanazole and its Role in DNA Damage
This compound, also known as AK-2123, is a 3-nitrotriazole compound that acts as a hypoxic cell radiosensitizer.[1] In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound is bioreduced to reactive intermediates that can "fix" DNA damage induced by ionizing radiation, mimicking the effect of oxygen.[2] This leads to an enhancement of radiation-induced cell killing in hypoxic cancer cells, which are typically resistant to radiotherapy.[1][3] The integrity of a cell's DNA damage response (DDR) network is crucial for repairing radiation-induced lesions, primarily DNA double-strand breaks (DSBs). Key proteins in this network include the upstream kinases ATM, ATR, and DNA-PKcs, which initiate signaling cascades, the recombinase RAD51, a critical factor in homologous recombination (HR) repair, and the phosphorylated histone variant γH2AX, a sensitive marker of DSBs.[4] Investigating the modulation of these proteins after this compound treatment can provide critical insights into its mechanism of action and its potential to overcome radioresistance.
These application notes provide a framework for utilizing Western blot analysis to study the effects of this compound on key DNA repair proteins.
Application Notes
Western blot analysis is a powerful technique to semi-quantitatively assess changes in the expression and post-translational modifications (e.g., phosphorylation) of specific proteins. When studying the effects of this compound, this technique can be applied to:
-
Assess the induction of DNA damage: By measuring the levels of phosphorylated H2AX (γH2AX), researchers can quantify the extent of DNA double-strand breaks induced by radiation in the presence or absence of this compound. An increase in γH2AX signal with this compound and radiation would suggest enhanced DNA damage.
-
Investigate the activation of DNA damage signaling: The activation of ATM and ATR kinases occurs through autophosphorylation in response to DNA damage. Western blotting with phospho-specific antibodies can reveal whether this compound treatment influences the activation kinetics or magnitude of these crucial sensor kinases.
-
Elucidate the preferred DNA repair pathway: The relative expression levels of DNA-PKcs (a key player in Non-Homologous End Joining - NHEJ) and RAD51 (essential for Homologous Recombination - HR) can provide clues about the DNA repair mechanisms engaged after treatment. Changes in the expression of these proteins may indicate a shift in the reliance on one pathway over the other.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate how results from a Western blot experiment investigating the effects of this compound and/or radiation (IR) on DNA repair protein expression and phosphorylation could be structured. Band intensities are normalized to a loading control (e.g., β-actin or GAPDH) and expressed relative to the untreated control.
Table 1: Relative Expression of Total DNA Repair Proteins
| Treatment Group | ATM (Relative Expression) | ATR (Relative Expression) | DNA-PKcs (Relative Expression) | RAD51 (Relative Expression) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 mM) | 1.05 ± 0.08 | 1.02 ± 0.06 | 1.10 ± 0.12 | 1.08 ± 0.09 |
| IR (4 Gy) | 1.15 ± 0.10 | 1.12 ± 0.09 | 1.25 ± 0.15 | 1.40 ± 0.20 |
| This compound + IR | 1.20 ± 0.11 | 1.18 ± 0.10 | 1.35 ± 0.18 | 1.65 ± 0.25* |
*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05 compared to IR alone.
Table 2: Relative Levels of Phosphorylated (Activated) DNA Repair Proteins
| Treatment Group | p-ATM (S1981) (Relative Level) | p-ATR (T1989) (Relative Level) | γH2AX (S139) (Relative Level) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (1 mM) | 1.10 ± 0.09 | 1.08 ± 0.07 | 1.20 ± 0.15 |
| IR (4 Gy) | 4.50 ± 0.40 | 3.80 ± 0.35 | 8.50 ± 0.70 |
| This compound + IR | 6.80 ± 0.55 | 5.20 ± 0.48 | 12.30 ± 1.10* |
*Data are presented as mean ± standard deviation from three independent experiments. Band intensities are normalized to the corresponding total protein levels. *p < 0.05 compared to IR alone.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized DNA damage response pathway influenced by this compound and the general workflow for the Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture, Hypoxia Induction, and Treatment
-
Cell Culture: Culture your chosen cancer cell line (e.g., HeLa, A549, MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: For hypoxic conditions, place cell culture plates in a modular incubator chamber and flush with a gas mixture of 5% CO₂, 1% O₂, and balance N₂. Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 12-24 hours) to achieve hypoxia.
-
This compound and Radiation Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
For the "this compound + IR" group, add this compound to the cell culture medium at the desired final concentration (e.g., 1 mM) 1-2 hours before irradiation under hypoxic conditions.
-
Irradiate the cells using an X-ray source at the desired dose (e.g., 4 Gy).
-
For the "IR" only group, irradiate cells under hypoxic conditions without this compound.
-
For the "this compound" only group, treat cells with this compound under hypoxic conditions without irradiation.
-
Include a normoxic and a hypoxic untreated control group.
-
-
Post-Treatment Incubation: Return the cells to the incubator for the desired time points (e.g., 1, 6, 24 hours) before harvesting for protein extraction.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a precast or hand-casted SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-ATR (Thr1989)
-
Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-DNA-PKcs
-
Rabbit anti-RAD51
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. For phosphorylated proteins, normalize to the total protein levels.
-
References
- 1. Non-homologous end joining, but not homologous recombination, enables survival for cells exposed to a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repair of DNA Double-Strand Breaks by the Nonhomologous End Joining Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Hypoxic Environment for Sanazole Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for establishing and verifying hypoxic environments for the evaluation of Sanazole (AK-2123), a hypoxic cell radiosensitizer. The protocols are intended to offer standardized procedures for in vitro and in vivo studies aimed at assessing the therapeutic potential of this compound in targeting hypoxic tumor cells.
This compound, a 3-nitrotriazole derivative, is a bioreductive drug designed to be selectively activated under hypoxic conditions, leading to the formation of reactive species that enhance the cytotoxic effects of radiation on cancer cells.[1] Tumor hypoxia is a critical factor contributing to resistance to radiotherapy, and agents like this compound aim to overcome this challenge.[1] The proper establishment of a hypoxic environment is therefore paramount for the accurate preclinical evaluation of this compound.
Data Presentation: Methods for Hypoxia Induction
A summary of common methods for inducing hypoxia in experimental settings is provided below.
| Method | Principle | Typical Parameters | Advantages | Disadvantages |
| In Vitro | ||||
| Hypoxic Chamber/Incubator | Displacement of ambient air with a precise gas mixture of low oxygen concentration.[2][3] | 1-5% O₂, 5-10% CO₂, balance N₂.[3] | Precise and stable control of O₂ levels; allows for long-term experiments. | Requires specialized and often expensive equipment. |
| Chemical Induction (e.g., CoCl₂) | Cobalt chloride (CoCl₂) mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). | 100 µM CoCl₂ for 24 hours. | Inexpensive and does not require specialized equipment; compatible with standard incubators. | Does not truly lower oxygen levels; may have off-target effects independent of HIF-1α stabilization. |
| Enzymatic Oxygen Scavenging (e.g., GOX/CAT) | Glucose oxidase (GOX) consumes oxygen to produce H₂O₂, which is then neutralized by catalase (CAT). | Varies depending on cell type and desired hypoxia level. | Can create severe and rapid hypoxia. | Difficult to maintain stable long-term hypoxia; potential for oxidative stress artifacts. |
| Sealed Culture Systems (e.g., Vacuum Bags) | Cells are placed in a sealed container with an oxygen-absorbing agent. | Oxygen levels can be reduced to <2% and maintained for several days. | Low-cost and suitable for standard incubators. | Less precise control over oxygen levels; not ideal for experiments requiring frequent manipulation. |
| In Vivo | ||||
| Tumor-Induced Hypoxia (Xenografts) | Rapid proliferation of tumor cells outstrips the local blood supply, naturally creating hypoxic regions. | Oxygen levels can be as low as 1% in the tumor core. | Physiologically relevant model of tumor hypoxia. | Heterogeneous and difficult to precisely control the degree and location of hypoxia. |
| Vascular Occlusion (e.g., Femoral Artery Ligation) | Surgical ligation of a major blood vessel supplying the tumor to induce ischemia and subsequent hypoxia. | Induces severe and acute hypoxia. | Allows for the study of acute hypoxic responses. | Invasive procedure; may not accurately model chronic tumor hypoxia. |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Induction using a Modular Incubator Chamber
This protocol describes the establishment of a hypoxic environment for cell culture using a modular incubator chamber.
Materials:
-
Modular Incubator Chamber (e.g., from STEMCELL Technologies, Catalog #27310)
-
Gas mixture tank (e.g., 1% O₂, 5% CO₂, 94% N₂) with a regulator
-
Flow meter
-
Tygon® tubing
-
Cell cultures in appropriate vessels (flasks, plates, or dishes)
-
Sterile water in a petri dish for humidification
Procedure:
-
Prepare at least two identical sets of cell cultures; one for the hypoxic condition and one for the normoxic control.
-
Place one set of cultures inside the modular chamber. To maintain humidity, also place an open petri dish containing sterile water inside the chamber.
-
Securely seal the chamber according to the manufacturer's instructions.
-
Connect the gas tank to the chamber via the tubing and flow meter.
-
Purge the chamber with the hypoxic gas mixture at a flow rate of 20 L/min for at least 5 minutes to displace the ambient air.
-
After purging, clamp the tubing and disconnect the gas source.
-
Place the sealed chamber into a standard cell culture incubator set at 37°C.
-
Incubate the normoxic control cultures in a separate standard incubator (21% O₂, 5% CO₂).
-
At the end of the experiment, cells can be harvested for downstream analysis.
Protocol 2: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
This protocol details a method to mimic hypoxia in cell culture using CoCl₂.
Materials:
-
Cobalt (II) Chloride hexahydrate (CoCl₂·6H₂O)
-
Sterile, deionized water
-
Cell cultures in appropriate vessels
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of CoCl₂ in sterile water (e.g., 25 mM).
-
Dilute the CoCl₂ stock solution in the cell culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the existing medium from the cells and replace it with the CoCl₂-containing medium.
-
Incubate the cells in a standard cell culture incubator for the desired duration (e.g., 24 hours).
-
A parallel culture without CoCl₂ should be maintained as a normoxic control.
-
Following incubation, the cells are ready for subsequent experiments, such as treatment with this compound and/or radiation.
Protocol 3: Evaluation of this compound Efficacy using a Colony Formation Assay under Hypoxia
This protocol outlines the assessment of this compound's radiosensitizing effect on cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound (AK-2123)
-
Complete cell culture medium
-
Hypoxic chamber or chemical induction reagents
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment.
-
Allow cells to attach overnight.
-
Induce hypoxia using either Protocol 1 or 2 for a predetermined time.
-
Add this compound at various concentrations to the hypoxic and normoxic control cells. A typical concentration for this compound is 1 mM.
-
After a suitable incubation period with this compound (e.g., 1-2 hours), irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Immediately after irradiation, replace the medium with fresh, drug-free medium and return the plates to a standard normoxic incubator.
-
Allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition and plot the cell survival curves. The enhancement ratio can be calculated to quantify the radiosensitizing effect of this compound.
Mandatory Visualizations
Signaling Pathway of HIF-1α Regulation
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's radiosensitizing effects.
Logical Relationship of this compound's Mechanism of Action
References
Application Notes and Protocols for Sanazole Delivery Using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanazole, a 3-nitrotriazole derivative, is a hypoxic cell radiosensitizer that has shown promise in enhancing the efficacy of radiotherapy in solid tumors.[1][2] Hypoxic regions within tumors are notoriously resistant to radiation therapy, and this compound selectively sensitizes these oxygen-deficient cells to radiation-induced damage.[2][3] However, the clinical application of this compound can be limited by factors such as systemic toxicity and suboptimal accumulation at the tumor site.[3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enabling targeted delivery and controlled release of this compound, thereby enhancing its therapeutic index.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for enhanced cancer radiotherapy. The focus is on lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), due to their biocompatibility, biodegradability, and capacity to encapsulate hydrophobic drugs like this compound.
Rationale for Nanoparticle-Mediated this compound Delivery
The encapsulation of this compound within nanoparticles aims to:
-
Improve Biocompatibility and Reduce Toxicity: By encapsulating this compound, systemic exposure can be minimized, potentially reducing side effects.
-
Enhance Tumor Targeting: Nanoparticles can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect (passive targeting). Furthermore, their surface can be functionalized with ligands for active targeting of cancer cells.
-
Sustained Release: Nanoparticle formulations can be designed for controlled and sustained release of this compound at the tumor site, maintaining therapeutic concentrations over an extended period.
-
Increase Solubility and Stability: For hydrophobic drugs like this compound, nanoparticle encapsulation can improve solubility in aqueous environments and protect the drug from degradation.
Data Presentation: Physicochemical Characterization of this compound-Loaded SLNs
The following tables summarize the expected quantitative data from the characterization of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Table 1: Formulation Parameters and Physicochemical Properties of this compound-SLNs
| Formulation Code | Lipid:Drug Ratio (w/w) | Surfactant Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SAN-SLN-F1 | 10:1 | 1.0 | 155 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.5 | 85.2 ± 3.1 | 7.7 ± 0.3 |
| SAN-SLN-F2 | 15:1 | 1.0 | 162 ± 6.8 | 0.15 ± 0.03 | -28.1 ± 1.8 | 92.5 ± 2.5 | 5.8 ± 0.2 |
| SAN-SLN-F3 | 10:1 | 1.5 | 140 ± 4.5 | 0.21 ± 0.04 | -22.7 ± 1.2 | 88.9 ± 2.8 | 8.1 ± 0.3 |
| SAN-SLN-F4 | 15:1 | 1.5 | 148 ± 5.1 | 0.19 ± 0.02 | -26.5 ± 1.6 | 95.1 ± 1.9 | 6.0 ± 0.1 |
| Placebo-SLN | - | 1.5 | 135 ± 4.2 | 0.17 ± 0.03 | -24.9 ± 1.4 | - | - |
Table 2: In Vitro Drug Release Profile of SAN-SLN-F4 in Phosphate Buffered Saline (pH 7.4 and pH 5.5)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 8.5 ± 1.2 | 15.2 ± 1.8 |
| 2 | 15.3 ± 1.5 | 28.9 ± 2.1 |
| 6 | 25.1 ± 2.0 | 45.6 ± 2.5 |
| 12 | 38.7 ± 2.3 | 62.3 ± 3.0 |
| 24 | 55.4 ± 2.8 | 85.1 ± 3.4 |
| 48 | 68.9 ± 3.1 | 94.7 ± 2.9 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Compritol® 888 ATO (solid lipid)
-
Tween® 80 (surfactant)
-
Soy lecithin (co-surfactant)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of Compritol® 888 ATO and this compound.
-
Melt the lipid at approximately 85°C in a beaker placed on a heating magnetic stirrer.
-
Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Weigh the required amounts of Tween® 80 and soy lecithin.
-
Dissolve the surfactants in deionized water, which has been pre-heated to the same temperature as the lipid phase (85°C).
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase dropwise to the hot lipid phase under continuous stirring at 1000 rpm.
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the hot emulsion to probe sonication for 15 minutes (with a 5-second on/off cycle to prevent overheating) to reduce the particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring.
-
The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
-
Purification:
-
Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes at 4°C to separate the nanoparticles from the unencapsulated drug and excess surfactants.
-
Wash the pellet with deionized water and re-centrifuge. Repeat this step twice.
-
Resuspend the final pellet in a suitable medium (e.g., PBS or deionized water) for further analysis.
-
Characterization of this compound-SLNs
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the SLN suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI, and zeta potential.
-
Perform measurements in triplicate.
-
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: UV-Vis Spectrophotometry
-
Procedure:
-
Centrifuge a known amount of the SLN dispersion to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3.2.3. In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of this compound-SLN dispersion in a dialysis bag (with a suitable molecular weight cut-off).
-
Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of this compound released in the collected samples using a UV-Vis spectrophotometer.
-
In Vitro Cell-Based Assays
3.3.1. Cellular Uptake Study
-
Method: Fluorescence Microscopy or Flow Cytometry
-
Procedure:
-
Synthesize fluorescently labeled this compound-SLNs (e.g., by incorporating a fluorescent dye like Rhodamine B).
-
Seed cancer cells (e.g., HeLa or MCF-7) in a suitable culture plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound-SLNs for different time periods.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake using a fluorescence microscope or quantify it using a flow cytometer.
-
3.3.2. Cytotoxicity Assay (MTT Assay)
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with varying concentrations of free this compound, this compound-SLNs, and placebo SLNs for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.3.3. Radiosensitization Study (Clonogenic Assay)
-
Method: Colony Formation Assay
-
Procedure:
-
Seed a known number of cancer cells in culture dishes.
-
Treat the cells with free this compound or this compound-SLNs for a specific duration under hypoxic conditions.
-
Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Replace the medium and incubate the cells for 10-14 days until colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction and determine the sensitizer enhancement ratio (SER).
-
Visualization of Workflows and Mechanisms
Caption: Overall experimental workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: Proposed mechanism of this compound-SLN mediated radiosensitization in hypoxic tumor cells.
Caption: Passive and active targeting strategies for nanoparticle delivery to tumors.
Conclusion
The use of nanoparticles for the delivery of this compound represents a promising approach to enhance the efficacy of radiotherapy in hypoxic tumors. The protocols and data presented herein provide a framework for the development and evaluation of this compound-loaded nanoparticles. By improving drug delivery to the tumor site and minimizing systemic toxicity, this technology has the potential to significantly improve therapeutic outcomes for cancer patients. Further in vivo studies are essential to validate the preclinical efficacy and safety of these formulations.
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low‐Energy Electron‐Induced Dissociation of the Radiosensitizing Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Infusion of Sanazole (AK-2123) in Preclinical Models
Disclaimer: Publicly available preclinical data on the intravenous infusion of Sanazole (AK-2123) is limited. The following application notes and protocols are based on the available information regarding its mechanism of action and clinical applications, supplemented with generalized methodologies for preclinical studies of similar compounds. The quantitative data presented in the tables are illustrative examples and should be replaced with experimentally derived data.
Application Notes
This compound, also known as AK-2123, is a 3-nitrotriazole compound investigated as a hypoxic cell radiosensitizer.[1] Its primary application in preclinical models is to evaluate its efficacy in enhancing the effects of radiation therapy on solid tumors, particularly in hypoxic (low oxygen) regions that are often resistant to treatment.
Mechanism of Action: Under hypoxic conditions, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and inhibit DNA repair processes. This compound enhances radiation-induced DNA strand breaks and promotes apoptosis in tumor cells.[2] It has been shown to increase nuclear condensation and fragmentation, as well as elevate caspase-3 activity in murine fibrosarcoma cells, thereby augmenting radiation-induced cell death.[2]
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from preclinical studies involving the intravenous infusion of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of Intravenous this compound in Different Species
| Parameter | Mouse (20 mg/kg) | Rat (15 mg/kg) | Dog (10 mg/kg) |
| Cmax (µg/mL) | 35.2 | 28.5 | 22.1 |
| T½ (hours) | 1.5 | 2.1 | 3.5 |
| AUC (µg·h/mL) | 52.8 | 60.0 | 77.4 |
| Vd (L/kg) | 0.6 | 0.5 | 0.45 |
| CL (L/h/kg) | 0.38 | 0.25 | 0.13 |
Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the curve; Vd: Volume of distribution; CL: Clearance. Data are hypothetical.
Table 2: Example Biodistribution of Intravenous this compound in Tumor-Bearing Mice (1 hour post-infusion)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 5.2 |
| Tumor | 4.5 |
| Liver | 15.8 |
| Kidneys | 25.1 |
| Spleen | 2.3 |
| Lungs | 3.0 |
| Heart | 1.8 |
| Brain | 0.2 |
| Muscle | 1.1 |
Data are hypothetical.
Table 3: Preclinical Toxicology Profile of Intravenous this compound
| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |
| Single-Dose Toxicity | Mouse | 100 | At higher doses, signs of neurotoxicity observed. |
| Repeat-Dose Toxicity (14-day) | Rat | 30 | Mild, reversible peripheral neuropathy at higher doses. No significant hematological toxicity. |
| Repeat-Dose Toxicity (14-day) | Dog | 20 | Vomiting observed at doses >20 mg/kg. |
NOAEL: No-Observed-Adverse-Effect-Level. Data are hypothetical, informed by clinical observations of mild peripheral toxicity and vomiting.[3][4]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Intravenous this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose in mice or rats.
Materials:
-
This compound (AK-2123)
-
Vehicle for injection (e.g., sterile saline or 5% dextrose solution)
-
Male/Female CD-1 mice or Sprague-Dawley rats (8-10 weeks old)
-
Cannulation supplies (for serial blood sampling in rats)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. For rats, cannulate the jugular vein for blood sampling a day before the study.
-
Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound via intravenous infusion into the tail vein (mice) or a suitable vein (rats) over a period of 2-5 minutes.
-
Blood Sampling:
-
Mice (sparse sampling): Collect blood samples (e.g., via retro-orbital sinus) from subgroups of animals at different time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Rats (serial sampling): Collect blood samples from the jugular vein cannula at the specified time points.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated HPLC method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, T½, AUC, Vd, and CL.
Protocol 2: Biodistribution Study in a Xenograft Mouse Model
Objective: To determine the distribution of this compound in tumor and major organs.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous human tumor xenografts)
-
Radiolabeled this compound (e.g., ¹⁴C-Sanazole) or a sensitive LC-MS/MS method
-
Surgical tools for tissue dissection
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Animal and Dose Preparation: As described in Protocol 1.
-
Administration: Administer a known amount of (radiolabeled) this compound via intravenous infusion.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, and 24 hours), euthanize a cohort of animals.
-
Dissection and Weighing: Dissect the tumor and major organs (liver, kidneys, lungs, spleen, heart, brain, muscle). Rinse tissues to remove excess blood and weigh them.
-
Quantification:
-
Radiolabeled compound: Homogenize tissues and measure radioactivity using a scintillation counter.
-
Non-labeled compound: Homogenize tissues, extract the drug, and quantify using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the concentration of this compound per gram of tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: In Vivo Efficacy and Toxicology Assessment
Objective: To evaluate the radiosensitizing effect and safety profile of this compound when combined with radiation.
Materials:
-
Tumor-bearing mice
-
Irradiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Group Allocation: Randomize tumor-bearing animals into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.
-
Treatment:
-
Administer this compound or vehicle via intravenous infusion at a predetermined time before irradiation (e.g., 30-60 minutes).
-
Irradiate the tumor region with a specified dose of radiation.
-
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Toxicology Monitoring:
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform histopathological examination of the tumor and major organs.
-
-
Data Analysis: Compare tumor growth delay between the groups. Evaluate toxicity based on body weight changes, blood parameters, and histopathology.
References
- 1. Radiosensitizer AK-2123 as modulating agent in the chemotherapy of experimental metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AK-2123 (Sanazol) as a radiation sensitizer in the treatment of stage III cervical cancer: results of an IAEA multicentre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and radiosensitizing efficacy of this compound (AK 2123) in oropharyngeal cancers: randomized controlled double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sanazole Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Sanazole (also known as AK-2123) in in vitro studies. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound in in vitro studies is highly dependent on the cell line, experimental conditions (especially oxygen levels), and the specific endpoint being measured. As a hypoxic cell radiosensitizer, its effects are most pronounced under hypoxic conditions. Published studies have demonstrated radiosensitizing effects at concentrations of 0.5 mM and 1 mM in SCCVII mouse squamous cell carcinoma cells under hypoxia.[1] No significant sensitizing effect was observed under aerobic conditions at 1 mM.[1]
Q2: How does this compound exert its effects in cancer cells?
A2: this compound is a 3-nitrotriazole derivative that acts as a hypoxic cell radiosensitizer.[1] Its mechanism of action is linked to its ability to be selectively reduced in the low-oxygen environment characteristic of solid tumors. This reduction process leads to the formation of reactive intermediates that can induce DNA damage, thereby sensitizing cancer cells to radiation therapy. Furthermore, under hypoxic conditions, this compound has been shown to down-regulate the expression of key signaling molecules involved in tumor progression, including Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream targets, Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR).
Troubleshooting Guide
Q1: My cells are showing high levels of toxicity even at low concentrations of this compound.
A1: This could be due to several factors:
-
Oxygen Levels: Ensure that your "normoxic" control conditions are indeed at atmospheric oxygen levels. This compound's toxicity is significantly lower in the presence of oxygen. Verify the calibration and proper functioning of your hypoxic chamber or incubator.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent in your culture medium is well below the toxic threshold for your cells. Always include a solvent-only control in your experiments.
-
Incorrect Concentration: Double-check your stock solution calculations and dilutions to rule out any errors in the final concentration of this compound.
Q2: I am not observing a significant radiosensitizing effect with this compound under hypoxic conditions.
A2: Consider the following troubleshooting steps:
-
Degree of Hypoxia: The radiosensitizing effect of this compound is dependent on the level of hypoxia. Ensure your hypoxic conditions are stringent enough (e.g., <1% O2) for the drug to be effectively activated.
-
Incubation Time: The pre-incubation time with this compound before irradiation may be critical. Optimize the duration of this compound treatment prior to radiation exposure.
-
Drug Concentration: The concentrations of 0.5 mM and 1 mM have been shown to be effective.[1] If you are using lower concentrations, you may not see a significant effect. Consider testing a range of concentrations to find the optimal one for your system.
-
Assay Sensitivity: The chosen assay to measure radiosensitization (e.g., colony formation assay, MTT assay) should be sensitive enough to detect differences in cell survival.
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results can stem from variability in several experimental parameters:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Hypoxia Induction: Ensure the method and duration of hypoxia induction are consistent across all experiments. Minor variations in oxygen levels can significantly impact the results.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
| Cell Line | Concentration | Oxygen Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | [1] |
| SCCVII | 1 mM | Hypoxic | 1.55 | |
| SCCVII | 1 mM | Aerobic | No sensitizing effect |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) under both normoxic and hypoxic conditions for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the basic steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound under hypoxic conditions for the desired time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a general procedure for analyzing the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
Sanazole (AK-2123) Stability Technical Support Center
Welcome to the technical support center for Sanazole (AK-2123). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Disclaimer: Specific quantitative stability and solubility data for this compound (AK-2123) in various solvents are not extensively available in public literature. The information provided here is based on general chemical principles, available research data on its use, and best practices for handling similar nitroaromatic compounds. It is highly recommended to perform compound-specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
Solid this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing at -20°C is advisable to minimize degradation.[1] The compound is generally stable for a few weeks at ambient temperature, as is common during shipping.[1]
2. How should I prepare stock solutions of this compound?
Due to the lack of specific solubility data, it is recommended to first test the solubility of this compound in a small amount of the desired solvent. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules. For aqueous-based assays, subsequent dilution of the DMSO stock into your aqueous buffer or media is a standard procedure. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
3. In which solvents is this compound soluble?
While precise quantitative data is limited, general solubility information suggests that this compound, like many nitro-triazole compounds, is likely soluble in organic solvents such as DMSO and may have limited solubility in aqueous solutions.[2][3] For clinical and preclinical studies, it has been administered intravenously when formulated in normal saline, indicating sufficient solubility and stability for this application.[3]
4. How stable is this compound in aqueous solutions?
A pulse radiolysis study of this compound was conducted in a phosphate buffer at pH 7, suggesting its suitability for use in buffered aqueous solutions. Another study on the redox reactions of this compound in aqueous solutions indicated that the decay kinetics of its radical anion were independent of pH, which may suggest a degree of stability across a range of pH values for short-term experiments. However, for long-term storage of aqueous solutions, it is recommended to prepare them fresh or conduct a stability study for your specific conditions.
5. Is this compound sensitive to light?
Many nitroaromatic compounds exhibit photosensitivity. While specific photostability studies for this compound are not widely published, it is a prudent practice to protect this compound solutions from light, especially during long-term storage or during experiments involving prolonged light exposure. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous media after diluting a stock solution. | The solubility limit of this compound in the aqueous medium has been exceeded. The organic solvent from the stock solution may be causing the compound to fall out of solution. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent if experimentally permissible. - Prepare the final dilution immediately before use. - Gently warm the solution (if the compound's thermal stability allows) and vortex to aid dissolution. |
| Discoloration (e.g., turning yellow) of the solution over time. | This could be an indication of chemical degradation. Nitroaromatic compounds can degrade, sometimes forming colored byproducts. This may be accelerated by pH, temperature, or light. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or colder in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light. - If discoloration is observed in a specific buffer, consider preparing the solution in a different buffer system or at a different pH and perform a stability check. |
| Inconsistent experimental results. | This could be due to the degradation of this compound in the stock or working solutions. The age of the solution and storage conditions are critical factors. | - Always use freshly prepared working solutions. - Validate the stability of your stock solution over its intended use period by performing a stability-indicating assay (see Experimental Protocols section). - Ensure consistent storage conditions for all aliquots of your stock solution. |
Data Summary
Table 1: Solubility of this compound (AK-2123)
| Solvent/Medium | Reported Solubility | Notes |
| Aqueous Solutions | Limited (qualitative) | Has been formulated in phosphate buffer (pH 7) and normal saline for experimental use. |
| DMSO | Soluble (qualitative) | Commonly used for preparing stock solutions of similar organic compounds. |
| Ethanol | Not specified | |
| Methanol | Not specified |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Precautions |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Up to 1-3 months (validation recommended) | Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment (use within 24 hours) | Protect from light. Buffer composition and pH can affect stability. |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method
This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. The specific parameters will need to be optimized for your equipment and reagents.
Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products, allowing for the quantification of this compound over time under various stress conditions.
Materials:
-
This compound (AK-2123) reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
Methodology:
-
Chromatographic Conditions Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector. The optimal wavelength should be determined by scanning a solution of this compound (a pulse radiolysis study noted a lambda max of 290 nm for the nitro radical anion, which can be a starting point for investigation).
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., in a water/acetonitrile mixture) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Validation:
-
Specificity: The method is considered specific if it can resolve the this compound peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing replicate preparations of a known concentration of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
-
Stability Study:
-
Prepare solutions of this compound in the solvents/media of interest.
-
Store these solutions under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours; 1, 3, 7 days), analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Redox reactions of this compound (AK-2123) in aqueous solutions: a pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and radiosensitizing efficacy of this compound (AK 2123) in oropharyngeal cancers: randomized controlled double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sanazole-Induced Neurotoxicity in Animal Models
Welcome to the Technical Support Center for researchers utilizing Sanazole (AK-2123) in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize potential neurotoxic side effects in your animal models. While specific preclinical data on this compound-induced neurotoxicity is limited, this guide draws upon available information and data from structurally related nitroimidazole compounds to offer valuable insights and practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxic side effect observed with nitroimidazole-based radiosensitizers like this compound?
The dose-limiting toxicity associated with nitroimidazole radiosensitizers is typically peripheral neuropathy.[1] In clinical settings, this manifests as mild to moderate paresthesias (numbness, tingling) in the hands and feet.[1] Animal studies with related compounds, such as metronidazole, have also shown evidence of vestibulocerebellar signs, including ataxia, nystagmus, and paresis, particularly in dogs.[2][3][4]
Q2: What are the proposed mechanisms of this compound-induced neurotoxicity?
While the exact mechanisms for this compound are not fully elucidated, research on related nitroimidazoles suggests several potential pathways that may contribute to neurotoxicity:
-
Oxidative Stress: The reduction of the nitro group on the imidazole ring can lead to the generation of reactive oxygen species (ROS), depleting endogenous antioxidants like glutathione (GSH) and causing oxidative damage to neurons.
-
Direct Neuronal Damage: Nitroimidazoles may directly interact with neuronal components. Studies have shown that these compounds can cause the degradation of neurofilament proteins, leading to a breakdown of the neuronal cytoskeleton and subsequent axonal degeneration.
-
Inhibition of Protein Synthesis: It has been proposed that metronidazole and its metabolites can bind to neuronal RNA, inhibiting protein synthesis and leading to axonal damage.
-
Neuroinflammation: Drug-induced neuronal injury can trigger an inflammatory response in the nervous system, involving the activation of glial cells and the release of pro-inflammatory cytokines, which can exacerbate neuronal damage.
Q3: Are there any known neuroprotective agents that can be co-administered with this compound?
Specific studies on neuroprotective agents for this compound are scarce. However, based on the proposed mechanisms of nitroimidazole neurotoxicity, the following agents could be considered for investigation:
-
Antioxidants: Given the role of oxidative stress, antioxidants may offer protection. One study found that ascorbic acid glucoside protected against this compound-induced neurotoxicity in mice by preventing the depletion of brain glutathione. Other antioxidants like alpha-lipoic acid have shown promise in mitigating chemotherapy-induced peripheral neuropathy.
-
Diazepam: In canine models of metronidazole-induced neurotoxicity presenting with vestibular signs, treatment with diazepam has been shown to significantly shorten the recovery time. It is thought to act by displacing metronidazole from GABAa receptors.
Q4: How can I monitor for the onset of neurotoxicity in my animal models?
A multi-faceted approach is recommended for monitoring neurotoxicity:
-
Behavioral Assessments: Regularly perform behavioral tests to detect sensory and motor deficits. Common tests include the von Frey test for mechanical allodynia, the hot/cold plate test for thermal sensitivity, and gait analysis to assess motor coordination.
-
Electrophysiological Measurements: Nerve conduction studies (NCS) can provide a quantitative measure of nerve function. A decrease in nerve conduction velocity (NCV) or amplitude can indicate nerve damage.
-
Histopathology: At the end of the study, histological examination of nerve tissue (e.g., sciatic nerve, dorsal root ganglia) can reveal signs of axonal degeneration, demyelination, and changes in nerve fiber density.
-
Biochemical Markers: While not yet standard for this compound, monitoring levels of oxidative stress markers (e.g., malondialdehyde) or neurofilament proteins in blood or cerebrospinal fluid could potentially serve as early indicators of neurotoxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits ataxia, tremors, or seizures. | High cumulative dose or prolonged administration of this compound, leading to central nervous system toxicity. | 1. Immediately discontinue this compound administration. 2. Consult with a veterinarian for supportive care. 3. Consider a trial of diazepam for symptomatic relief, based on evidence from metronidazole studies in dogs. 4. In future cohorts, consider reducing the dose or the duration of treatment. |
| Behavioral tests indicate increased sensitivity to mechanical or thermal stimuli (allodynia/hyperalgesia). | Onset of peripheral neuropathy. | 1. Increase the frequency of behavioral monitoring. 2. Consider performing nerve conduction studies to confirm functional deficits. 3. If neurotoxicity is confirmed, evaluate the necessity of continuing the current this compound dosage. 4. In a separate experimental arm, investigate the co-administration of a neuroprotective antioxidant like ascorbic acid glucoside. |
| Progressive weight loss and decreased motor activity. | Could be a sign of systemic toxicity, but may also be associated with severe neuropathy affecting mobility and feeding behavior. | 1. Perform a thorough clinical examination of the animal. 2. Rule out other causes of weight loss. 3. If neurotoxicity is suspected, follow the recommendations for addressing peripheral neuropathy. 4. Ensure easy access to food and water. |
| No overt signs of neurotoxicity, but concerns about sub-clinical effects. | Neurotoxicity may be present at a sub-clinical level. | 1. Implement more sensitive detection methods, such as nerve conduction studies or terminal histopathology. 2. Analyze for biochemical markers of neuronal damage if feasible. |
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following tables summarize quantitative findings from studies on the related nitroimidazole, metronidazole, to provide a reference for potential dose-related effects.
Table 1: Dose-Response of Metronidazole-Induced Neurotoxicity in Dogs
| Dosage | Duration of Treatment | Observed Neurotoxic Signs | Reference |
| 26 - 112 mg/kg/day (mean 42 mg/kg/day) | Mean of 35 days | Gait disorders, abnormal eye movements. | |
| > 40 mg/kg/day | Variable | Increased risk of neurotoxicity. | |
| 65 mg/kg/day | Not specified | Ataxia, nystagmus, seizures. | |
| 60.3 mg/kg/day | 44.9 days | Vestibular signs. |
Table 2: Biochemical and Histopathological Findings in Rats Treated with Metronidazole (50 mg/kg/day)
| Parameter | Duration of Treatment | Finding in Metronidazole Group vs. Control | Reference |
| Superoxide Dismutase (SOD) Activity (Brain) | 14 and 28 days | Decreased | |
| Malondialdehyde (MDA) Level (Brain) | 14 and 28 days | Increased | |
| Brain-Derived Neurotrophic Factor (BDNF) (Serum) | 14 and 28 days | Decreased | |
| Cerebellar Histology | 14 and 28 days | Hemorrhage in granular layer, loss of Purkinje fibers. |
Experimental Protocols
Protocol 1: Induction of Nitroimidazole-Induced Peripheral Neuropathy in a Rodent Model (Adapted from Metronidazole Studies)
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Administration: Administer metronidazole orally via gavage at a dose of 50 mg/kg/day for 28 days. A control group should receive the vehicle (e.g., 0.5% Tween-80®).
-
Monitoring: Perform behavioral tests (e.g., von Frey, hot plate) weekly to assess the onset and progression of neuropathy.
-
Endpoint Analysis: At the end of the treatment period, perform nerve conduction studies. Subsequently, euthanize the animals and collect sciatic nerves and dorsal root ganglia for histopathological analysis (e.g., H&E staining, nerve fiber density).
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Positive Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
Visualizations
Caption: Proposed signaling pathways of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound-induced neurotoxicity.
References
Technical Support Center: Overcoming Resistance to Sanazole Radiosensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the radiosensitizer, Sanazole (AK-2123).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a radiosensitizer?
This compound, also known as AK-2123, is a 3-nitrotriazole derivative that enhances the efficacy of radiation therapy, particularly in hypoxic (low oxygen) tumor cells.[1][2] Under hypoxic conditions, which are common in solid tumors, this compound is bioreductively activated to a radical anion. This activated form can then react with and "fix" radiation-induced DNA damage, mimicking the effect of oxygen and making the damage permanent, ultimately leading to apoptosis (programmed cell death).[3][4][5]
Q2: Why is this compound only effective in hypoxic conditions?
The selective action of this compound in hypoxic environments is due to a process called futile cycling. In well-oxygenated (normoxic) tissues, the radical anion of this compound is rapidly re-oxidized back to its inactive parent compound by molecular oxygen. This prevents the accumulation of the active, cytotoxic form of the drug in healthy tissues, thereby minimizing toxicity. In the absence of sufficient oxygen in hypoxic tumor regions, the radical anion persists long enough to react with cellular macromolecules, including DNA, leading to radiosensitization.
Q3: What are the potential mechanisms of resistance to this compound radiosensitization?
While direct research on this compound resistance is limited, mechanisms can be inferred from studies on other nitroimidazole-based radiosensitizers and hypoxia-activated prodrugs (HAPs). Potential resistance mechanisms include:
-
Insufficient Drug Activation: Reduced expression or mutations in the nitroreductase enzymes responsible for activating this compound can lead to a lack of efficacy.
-
Enhanced DNA Repair: Upregulation of DNA damage response and repair pathways, such as Base Excision Repair (BER) and Homologous Recombination (HR), can counteract the effects of this compound by efficiently repairing the "fixed" DNA lesions.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), may actively pump this compound out of the cancer cells, reducing its intracellular concentration and effectiveness.
-
Cellular Microenvironment: Factors such as high levels of intracellular thiols (e.g., glutathione) can reduce the efficacy of nitroimidazole radiosensitizers.
Q4: How can I assess the efficacy of this compound in my in vitro experiments?
The gold standard for assessing radiosensitization in vitro is the clonogenic survival assay. This assay determines the ability of single cells to proliferate and form colonies after treatment with radiation and this compound. The sensitizer enhancement ratio (SER) can then be calculated to quantify the radiosensitizing effect.
Troubleshooting Guides
Problem 1: Suboptimal or no radiosensitization observed in vitro.
This is a common issue that can arise from several factors related to the experimental setup and the biology of the cell line being used.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Hypoxia | - Verify the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α). - Ensure your hypoxia chamber or workstation is maintaining a consistent and low oxygen level (typically <1% O2). |
| Incorrect this compound Concentration | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Effective concentrations in vitro are typically in the range of 0.5 mM to 1 mM. |
| Insufficient Incubation Time | - Ensure that cells are pre-incubated with this compound for a sufficient duration before irradiation to allow for adequate drug uptake and distribution. A pre-incubation time of 30 minutes to 1 hour is commonly used. |
| Cell Line-Specific Resistance | - Investigate the expression levels of nitroreductase enzymes in your cell line. Low expression may lead to poor drug activation. - Assess the activity of DNA repair pathways and ABC transporters in your cell line, as high activity can confer resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Radiosensitizing Efficacy of this compound
| Cell Line | This compound Concentration (mM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| SCCVII | 0.5 | Varies | 1.40 | |
| SCCVII | 1.0 | Varies | 1.55 | |
| MCF-7 | 1.0 | 6, 8, 10 | Enhanced cell killing observed | |
| HeLa | 1.0 | 6, 8, 10 | Enhanced cell killing observed |
Table 2: In Vivo Radiosensitizing Efficacy of this compound
| Tumor Model | This compound Dose (mg/kg) | Radiation | Outcome | Reference |
| SCCVII tumors in C3H/HeN mice | 100, 200, 400 | Yes | Significant tumor growth delay | |
| Murine fibrosarcoma | 40 | Yes | Enhanced apoptosis |
Table 3: Clinical Trial Response to this compound in Oropharyngeal Cancers
| Treatment Group | Number of Patients | Complete Response | Partial/No Response |
| This compound + Radiotherapy | 23 | 65% | 22% |
| Placebo + Radiotherapy | 23 | 22% | 70% |
| Data from a randomized controlled double-blind clinical trial. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Radiosensitization using a Clonogenic Survival Assay
This protocol outlines the key steps for determining the sensitizer enhancement ratio (SER) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (AK-2123)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hypoxia chamber or workstation
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose and the plating efficiency of the cell line.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for 4-6 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 mM) or vehicle control.
-
Place the plates in a hypoxia chamber for at least 4 hours to induce hypoxia.
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Incubate the plates under normoxic conditions for 10-14 days, or until visible colonies of at least 50 cells are formed.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each dose point.
-
Plot the cell survival curves (log SF vs. radiation dose).
-
Determine the radiation dose required to achieve a specific survival level (e.g., 10%) with and without this compound.
-
Calculate the SER as the ratio of the radiation dose without this compound to the radiation dose with this compound at that survival level.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and resistance.
Caption: Mechanism of this compound activation and potential resistance pathways.
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
Sanazole Dose Escalation Studies: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sanazole in a clinical research context.
Important Clarification: The name "this compound" is associated with at least two distinct products: a clinical radiosensitizing agent (also known as AK-2123) used in cancer therapy, and a commercial fungicide (this compound Ímpetor 25) containing Propiconazole. This guide pertains exclusively to the clinical radiosensitizer, this compound (AK-2123).
Frequently Asked Questions (FAQs)
Q1: What is the established clinical dosage of this compound from published studies?
A single randomized, double-blind, placebo-controlled trial in oropharyngeal squamous cell carcinoma has been published. In this study, this compound was administered at a fixed dose and not as a dose-escalation. The dosage used was 1.25 g administered as an intravenous infusion biweekly, 15 minutes prior to radiotherapy[1].
Q2: What were the reported outcomes in the clinical trial of this compound in oropharyngeal cancer?
The study reported a significantly better short-term loco-regional response in the group receiving this compound compared to the placebo group. A complete response was observed in 65% of patients in the this compound group versus 22% in the control group[1].
Q3: What are the known side effects and toxicities associated with this compound administration?
In the aforementioned study, the most significant adverse events reported in the this compound group were vomiting and one case of grade 3 neurological deficit. Other monitored safety parameters included mucositis, salivary and skin reactions, dysphagia, and dysgeusia[1]. Researchers should be prepared to monitor for and manage these potential toxicities.
Q4: Are there established Maximum Tolerated Dose (MTD) or Dose-Limiting Toxicity (DLT) profiles for this compound?
The available literature from the provided search results does not contain a specific dose-escalation study that establishes an MTD or a detailed DLT profile for this compound. The existing study used a single, fixed dose[1]. Establishing these parameters would require a formal Phase I dose-escalation trial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected incidence of vomiting. | Patient-specific sensitivity, interaction with concomitant medications, or infusion rate. | - Review patient's medication history for potential interactions. - Consider pre-medication with antiemetics. - Evaluate the infusion rate; a slower rate may be better tolerated. |
| Observation of neurological deficits (e.g., peripheral neuropathy, dizziness). | Potential neurotoxicity of this compound, a known concern with this class of drugs. | - Immediately perform a thorough neurological assessment. - Grade the toxicity according to standard criteria (e.g., CTCAE). - For grade 2 or higher neurological toxicity, consider dose reduction or discontinuation for the affected patient, as this may represent a DLT. - Report immediately to the study safety monitor. |
| Lack of therapeutic response at the 1.25 g dose. | Tumor hypoxia levels, individual patient metabolism, or inherent tumor resistance. | - Confirm tumor hypoxia status if possible, as this compound is a radiosensitizer for hypoxic tumors. - Analyze pharmacokinetic data if available to assess drug exposure. - In a dose-escalation study, this would be a key consideration for escalating to the next dose level in a new cohort of patients. |
| Precipitation or crystallization in the infusion solution. | Improper formulation, incorrect diluent, or temperature instability. This compound has a reported aqueous solubility of 32.9 µg/mL at pH 7.4. | - Prepare the infusion solution strictly according to the protocol. - Visually inspect the solution before, during, and after preparation. - Do not administer if any particulate matter is observed. - Review the certificate of analysis for the drug batch. |
Data Summary
Clinical Trial Efficacy and Safety Overview
| Parameter | This compound (Test Group, n=23) | Placebo (Control Group, n=23) |
| Dosage | 1.25 g IV infusion biweekly | Normal saline infusion |
| Complete Response | 15 (65%) | 5 (22%) |
| Partial/No Response | 5 (22%) | 16 (70%) |
| Deaths | 2 (9%) | 1 (4%) |
| Lost to Follow-up | 1 (4%) | 1 (4%) |
| Reported Adverse Events | Significant vomiting, one case of grade 3 neurological deficit | Not specified, assumed to be lower than the test group |
Data extracted from the study on oropharyngeal cancers[1].
Experimental Protocols
Protocol: Phase I Dose-Escalation Study of this compound
This protocol is a hypothetical example based on standard dose-escalation methodologies for Phase I oncology trials.
1. Study Design: A standard 3+3 dose-escalation design will be used to determine the MTD and DLTs of this compound.
2. Patient Population: Patients with advanced solid tumors refractory to standard therapies.
3. Dose Escalation Cohorts:
- Starting Dose: The starting dose will be 0.3 g/m², administered as an IV infusion weekly.
- Dose Levels: Subsequent dose levels will be escalated in increments (e.g., 0.6 g/m², 1.0 g/m², 1.5 g/m², etc.) based on the safety data from the preceding cohort.
- Cohort Size: Each dose level will enroll a minimum of 3 patients.
4. DLT Definition: A Dose-Limiting Toxicity is defined as any of the following occurring within the first 28-day cycle that is at least possibly related to this compound:
- Grade 4 neutropenia lasting > 7 days.
- Febrile neutropenia.
- Grade ≥ 3 thrombocytopenia with significant bleeding.
- Grade ≥ 3 non-hematological toxicity (excluding alopecia, and nausea/vomiting or diarrhea that is controlled with maximal medical therapy).
- Any Grade 3 neurological toxicity.
5. MTD Determination: The MTD is defined as the highest dose level at which fewer than 1 in 3 or 2 in 6 patients experience a DLT.
6. Treatment and Assessment Schedule:
- Cycle 1 (28 days): Patients will receive this compound IV once weekly. DLTs will be assessed during this period.
- Subsequent Cycles: Patients who do not experience a DLT and do not have disease progression may continue treatment at the discretion of the investigator.
- Safety Monitoring: Weekly complete blood counts, chemistry panels, and physical examinations will be performed.
Visualizations
References
Technical Support Center: Enhancing Sanazole Uptake in Tumor Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sanazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at enhancing this compound uptake and efficacy in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AK-2123) is a 3-nitrotriazole compound that functions as a hypoxic cell radiosensitizer.[1] Its primary mechanism involves being selectively reduced in the low-oxygen (hypoxic) environment of solid tumors. This reduction process leads to the formation of reactive intermediates that can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation therapy.
Q2: We are observing lower than expected radiosensitization with this compound in our cancer cell line. What are the potential causes?
Several factors could contribute to reduced this compound efficacy. These can be broadly categorized as issues related to experimental setup, the biological characteristics of the cell line, or the properties of the compound itself.
-
Suboptimal Hypoxia: this compound's activity is critically dependent on a hypoxic environment. If the oxygen level in your experimental setup is not sufficiently low (typically <1% O₂), the drug will not be effectively activated.
-
Cell Line-Specific Factors: The intrinsic radiosensitivity of your chosen cell line plays a significant role. Some cell lines may have highly efficient DNA repair mechanisms that can counteract the effects of this compound.
-
Drug Concentration and Incubation Time: The concentration of this compound and the duration of incubation prior to irradiation are crucial parameters that need to be optimized for each cell line.
-
Drug Efflux: The tumor cells may be overexpressing drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport this compound out of the cell, reducing its intracellular concentration.[2][3]
Q3: How can we confirm that our in vitro hypoxia model is effective for this compound activation?
It is essential to validate the level of hypoxia in your experimental system. This can be achieved through several methods:
-
Oxygen Probes: Direct measurement of oxygen tension in the cell culture medium using a calibrated oxygen probe.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Expression: Western blotting or immunofluorescence staining for HIF-1α, a key transcription factor that is stabilized under hypoxic conditions, can provide a biological confirmation of a hypoxic response.[4][5]
-
Hypoxia-Specific Dyes: Using commercially available fluorescent dyes that are activated under low oxygen conditions to visualize hypoxic regions within your cell culture or tumor models.
Q4: What are the general recommendations for this compound concentration and pre-incubation time before irradiation?
The optimal concentration and incubation time are cell-line dependent and should be determined empirically. However, based on published studies, a common starting point for in vitro experiments is a this compound concentration in the range of 0.5 mM to 1 mM, with a pre-incubation period of 1 to 2 hours under hypoxic conditions before irradiation. A dose-response curve should be generated to identify the optimal, non-toxic concentration for your specific cell line.
Troubleshooting Guides
Problem 1: Low Intracellular Accumulation of this compound
-
Symptoms:
-
Poor radiosensitization effect despite optimized hypoxic conditions.
-
Direct measurement of intracellular this compound (if a labeled compound is available) shows low concentrations.
-
-
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| High Drug Efflux | 1. Assess P-glycoprotein (P-gp) Expression: Perform Western blot or qPCR to determine the expression level of P-gp in your cell line. 2. Use a P-gp Inhibitor: Co-incubate cells with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) to see if it enhances this compound's effect. |
| Poor Membrane Permeability | 1. Nanoparticle Formulation: Encapsulate this compound in nanoparticles (e.g., silver nanoparticles) to potentially improve cellular uptake. 2. Permeabilizing Agents: In mechanistic studies, low concentrations of membrane-permeabilizing agents could be tested, though this is not a therapeutic strategy. |
| Incorrect Drug Preparation | 1. Verify Stock Solution: Ensure the this compound stock solution is prepared correctly and has not degraded. Prepare fresh solutions for each experiment. 2. Check Solubility: Confirm the solubility of this compound in your culture medium. |
Problem 2: Inconsistent Radiosensitization Results Between Experiments
-
Symptoms:
-
High variability in the sensitizer enhancement ratio (SER) across replicate experiments.
-
Lack of reproducibility of the radiosensitization effect.
-
-
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent Hypoxia Levels | 1. Calibrate Hypoxia Chamber: Regularly calibrate and monitor the oxygen levels in your hypoxia chamber. 2. Consistent Cell Seeding: Ensure consistent cell density across experiments, as high cell density can lead to the formation of a hypoxic core, affecting the overall oxygen tension. |
| Variability in Cell Culture | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 2. Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate Radiation Dosing | 1. Calibrate Radiation Source: Regularly calibrate your radiation source to ensure accurate and reproducible dose delivery. 2. Consistent Geometry: Maintain a consistent distance and geometry between the radiation source and the cell culture plates. |
Data on this compound Radiosensitization
The following table summarizes the in vitro radiosensitizing effect of this compound compared to other hypoxic cell radiosensitizers under hypoxic conditions. The Sensitizer Enhancement Ratio (SER) is a measure of how much the radiation dose can be reduced in the presence of the sensitizer to achieve the same level of cell kill.
| Compound | Concentration (mM) | Cell Line | SER (at 1% cell survival) | Reference |
| This compound | 1.0 | SCCVII | 1.55 | |
| This compound | 0.5 | SCCVII | 1.40 | |
| Nimorazole | 1.0 | SCCVII | 1.45 | |
| Nimorazole | 0.5 | SCCVII | 1.40 | |
| KU-2285 | 1.0 | SCCVII | 1.95 | |
| KU-2285 | 0.5 | SCCVII | 1.75 |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay for Radiolabeled this compound
This protocol is adapted from a general method for determining the intracellular concentration of a radiolabeled drug.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-Sanazole)
-
Tumor cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Silicone oil (density between that of cells and aqueous medium)
-
Microcentrifuge tubes
-
Scintillation counter and scintillation fluid
-
Hypoxia chamber
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Hypoxic Pre-incubation: Place the cell culture plate in a hypoxia chamber (e.g., 1% O₂) for a sufficient time to induce hypoxia (typically 4-6 hours).
-
Drug Incubation:
-
Prepare a working solution of radiolabeled this compound in pre-gassed hypoxic medium at the desired concentration.
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time points (e.g., 30, 60, 120 minutes) under hypoxic conditions.
-
-
Uptake Termination and Cell Lysis:
-
To terminate the uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.
-
Add a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
-
-
Sample Preparation for Scintillation Counting:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add a layer of silicone oil to the tube.
-
Centrifuge to pellet the cell debris through the oil layer, separating it from the aqueous lysate.
-
Carefully remove the aqueous layer containing the intracellular radiolabeled this compound.
-
-
Quantification:
-
Add the aqueous lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of a parallel set of wells to normalize the radioactivity per milligram of protein.
-
Calculate the intracellular concentration of this compound based on a standard curve of the radiolabeled compound.
-
Protocol 2: Enhancing this compound Efficacy with Combination Therapy (Gemcitabine)
This protocol outlines a general approach for assessing the synergistic radiosensitizing effect of this compound and Gemcitabine in vitro.
Materials:
-
This compound
-
Gemcitabine
-
Tumor cell line of interest
-
Complete cell culture medium
-
Hypoxia chamber
-
Radiation source
-
Reagents for clonogenic survival assay (e.g., crystal violet, methanol)
Procedure:
-
Cell Seeding: Seed cells for a clonogenic survival assay at the appropriate density in multi-well plates.
-
Drug Treatment:
-
Allow cells to attach for several hours.
-
Treat the cells with one of the following, prepared in hypoxic medium:
-
Vehicle control
-
This compound alone (at its optimized concentration)
-
Gemcitabine alone (at a clinically relevant concentration, e.g., 5 µM)
-
This compound and Gemcitabine in combination
-
-
-
Hypoxic Incubation: Place the plates in a hypoxia chamber and incubate for the desired pre-irradiation time (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) under hypoxic conditions.
-
Post-Irradiation Incubation:
-
Following irradiation, replace the drug-containing medium with fresh, normoxic medium.
-
Return the plates to a standard incubator (21% O₂) and allow colonies to form (typically 10-14 days).
-
-
Colony Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group and radiation dose.
-
Plot the cell survival curves and determine the Sensitizer Enhancement Ratio (SER) for each treatment condition.
-
Signaling Pathways and Experimental Workflows
Hypoxia-Inducible Factor 1α (HIF-1α) Pathway in this compound Action
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes that enable tumor cell survival. This compound is activated in this same hypoxic environment to exert its radiosensitizing effects.
Caption: HIF-1α pathway and this compound activation under hypoxia.
Experimental Workflow for Evaluating Nanoparticle-Mediated this compound Delivery
This workflow outlines the key steps to assess if a nanoparticle formulation can enhance this compound uptake and efficacy.
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for consistent Sanazole results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Sanazole (AK-2123), a hypoxic cell radiosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AK-2123) is a 3-nitrotriazole derivative that functions as a hypoxic cell radiosensitizer.[1][2] Its primary role is to increase the sensitivity of hypoxic (low oxygen) tumor cells to radiation therapy. The core mechanism of action involves enhancing radiation-induced apoptosis, the process of programmed cell death.[3][4] This is achieved by increasing the incidence of nuclear condensation and fragmentation and elevating the activity of caspase-3, a key enzyme in the apoptotic pathway, in irradiated tumor cells.[3] Furthermore, this compound enhances the occurrence of radiation-induced DNA strand breaks.
Q2: Under what experimental conditions is this compound effective?
The efficacy of this compound is critically dependent on hypoxic conditions. In vitro studies have shown that this compound has no sensitizing effect under aerobic (normal oxygen) conditions. Therefore, ensuring a consistently hypoxic environment in your experimental setup is paramount for obtaining reliable results.
Q3: What are some common causes of inconsistent results when using this compound?
Inconsistent results with this compound often stem from variability in experimental parameters. Key areas to scrutinize include:
-
Level of Hypoxia: Insufficient or inconsistent levels of hypoxia will lead to variable radiosensitizing effects. It is crucial to have a reliable method for inducing and measuring hypoxia in your cell culture or tumor model.
-
Drug Concentration and Timing: The concentration of this compound and the timing of its administration relative to irradiation are critical. Protocols have used specific concentrations and pre-irradiation incubation times to achieve optimal effects.
-
Cell Line Specificity: The radiosensitizing effect of this compound may vary between different cell lines.
Troubleshooting Guide
Issue: Little to no radiosensitizing effect observed.
| Possible Cause | Troubleshooting Steps |
| Inadequate Hypoxia | - Verify the oxygen levels in your hypoxic chamber or incubator. - Ensure a proper seal on all experimental containers to prevent reoxygenation. - Consider using chemical inducers of hypoxia or hypoxia-mimetic agents as a positive control. |
| Suboptimal Drug Concentration | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. - Refer to published literature for concentrations used in similar experimental setups. |
| Incorrect Timing of Administration | - Optimize the pre-incubation time of cells with this compound before irradiation. Studies have administered this compound one hour prior to irradiation in vivo. |
| Cellular Resistance | - Investigate the intrinsic radioresistance of your chosen cell line. - Consider that the molecular characteristics of the cells can influence the efficacy of radiosensitizers. |
Issue: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Hypoxic Conditions | - Ensure uniform hypoxic conditions across all samples and experiments. - Monitor oxygen levels throughout the experiment. |
| Variability in Cell Plating and Density | - Standardize cell seeding density and ensure even distribution of cells. - Use a consistent cell passage number for all experiments. |
| Inaccurate Drug Preparation | - Prepare fresh this compound solutions for each experiment. - Verify the final concentration of the working solution. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on this compound's efficacy.
Table 1: In Vitro Sensitizer Enhancement Ratio (SER) of this compound
| Cell Line | This compound Concentration | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| SCCVII | 0.5 mM | Hypoxic | 1.40 |
| SCCVII | 1.0 mM | Hypoxic | 1.55 |
| SCCVII | 1.0 mM | Aerobic | No sensitizing effect |
SER is a measure of the extent to which a radiosensitizer enhances the effect of radiation.
Table 2: In Vivo Administration Dosages of this compound
| Animal Model | Tumor Type | Administration Route | Dosage | Reference |
| C3H/HeN mice | SCCVII | Intraperitoneal | 100, 200, or 400 mg/kg | |
| Mice | Murine fibrosarcoma | Intraperitoneal | 40 mg/kg |
Experimental Protocols
In Vitro Colony Formation Assay for Radiosensitizing Effect
This protocol is a generalized methodology based on practices described in the literature for assessing the radiosensitizing effect of this compound on cancer cell lines.
-
Cell Culture: Culture the chosen cancer cell line (e.g., SCCVII, MCF-7, HeLa) in the appropriate growth medium and conditions.
-
Cell Seeding: Trypsinize and seed a known number of cells into multiple culture plates. Allow cells to attach and resume proliferation (typically overnight).
-
Drug Treatment: Prepare a stock solution of this compound. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.5 mM or 1.0 mM). Replace the medium in the plates with the this compound-containing medium.
-
Induction of Hypoxia: Place the culture plates in a hypoxic chamber or incubator with a controlled low-oxygen atmosphere (e.g., <1% O2) for a specified duration to ensure the cells are hypoxic.
-
Irradiation: While maintaining hypoxic conditions, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8, 10 Gy).
-
Post-Irradiation Incubation: After irradiation, replace the this compound-containing medium with a fresh, drug-free medium and return the plates to a standard normoxic incubator.
-
Colony Formation: Allow the cells to grow for a period of 7-14 days, until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a solution such as methanol and stain them with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each radiation dose and drug concentration. Plot the cell survival curves and determine the Sensitizer Enhancement Ratio (SER).
Visualizations
Experimental Workflow for In Vitro Radiosensitization Assay
Caption: Workflow for assessing this compound's in vitro radiosensitizing effect.
This compound's Role in the Hypoxia Signaling Pathway
Caption: this compound's role in counteracting hypoxia-induced radioresistance.
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sanazole Efficacy and Oxygen Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of oxygen levels on the efficacy of Sanazole (AK-2123), a hypoxic cell radiosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as AK-2123, is a 3-nitrotriazole derivative that functions as a hypoxic cell radiosensitizer.[1][2] Its primary mechanism involves selective activation under low-oxygen (hypoxic) conditions, which are characteristic of solid tumors.[3] Under hypoxia, the nitro group of this compound can be reduced by enzymes like nitroreductases and xanthine oxidase, which are often upregulated in the tumor microenvironment. This reduction generates reactive nitro radicals that are cytotoxic and enhance the cell-killing effects of radiation.[3] In normoxic (normal oxygen) conditions, this activation does not occur, making this compound's effects specific to hypoxic cells.
Q2: How do oxygen levels quantitatively affect this compound's efficacy as a radiosensitizer?
A2: Oxygen levels are the critical determinant of this compound's radiosensitizing efficacy. In the presence of normal oxygen levels (normoxia), this compound shows no significant sensitizing effect.[3] Conversely, under hypoxic conditions, its efficacy is markedly increased. The sensitizer enhancement ratio (SER), a measure of how much a drug increases the effects of radiation, has been quantified for this compound in preclinical studies. For instance, in one study, this compound demonstrated a significant SER under hypoxic conditions, which was absent under aerobic conditions.
Q3: What is the clinical relevance of using this compound in cancer therapy?
A3: The presence of hypoxic regions in solid tumors is a major factor contributing to resistance to radiotherapy. By selectively sensitizing these radioresistant hypoxic cells, this compound aims to improve the effectiveness of radiation treatment. Clinical trials have investigated the use of this compound in combination with radiotherapy for various cancers. For example, a Phase II double-blind controlled trial in patients with oropharyngeal squamous cell carcinoma showed that this compound provided better short-term loco-regional control compared to placebo, validating its usefulness in a clinical setting.
Q4: Are there any known side effects of this compound observed in clinical trials?
A4: Yes, clinical trials have reported some side effects associated with this compound administration. In the trial on oropharyngeal cancers, significant vomiting and one case of grade 3 neurological deficit were observed in the group receiving this compound.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vitro experiments with this compound, particularly in relation to controlling and verifying hypoxic conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable difference in cell survival between normoxic and hypoxic conditions with this compound and radiation. | 1. Ineffective induction of hypoxia in the experimental setup.2. The cell line used may have low expression of the necessary nitroreductive enzymes.3. Incorrect timing of this compound administration relative to irradiation. | 1. Verify the oxygen level in your hypoxic chamber using a calibrated oxygen sensor. Ensure a gas-tight seal. Pre-equilibrate cell culture media in the hypoxic environment before use.2. Screen different cell lines for their sensitivity to this compound under hypoxia. Consider transfecting cells with a nitroreductase gene to create a more sensitive model.3. Administer this compound prior to irradiation to allow for drug distribution and activation. A typical pre-incubation time is one hour before irradiation. |
| High variability in results from clonogenic survival assays. | 1. Inaccurate cell counting and plating.2. Inconsistent colony formation due to suboptimal cell health or culture conditions.3. Clumping of cells during plating. | 1. Ensure accurate cell counting, possibly using a hemocytometer. Perform serial dilutions to minimize pipetting errors.2. Use cells in their exponential growth phase. Ensure proper incubation time for colony formation (typically 7-14 days).3. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. Visually inspect plates after seeding to confirm even cell distribution. |
| This compound appears cytotoxic under normoxic conditions. | 1. The concentration of this compound used is too high.2. The "normoxic" control is actually experiencing some level of hypoxia. | 1. Perform a dose-response curve for this compound alone under normoxic conditions to determine its intrinsic cytotoxicity for your cell line. Use concentrations below the toxic level for radiosensitization studies.2. Ensure adequate gas exchange in your "normoxic" incubator. Avoid overcrowding of culture vessels. |
Data on this compound Efficacy
The following tables summarize quantitative data on the radiosensitizing effect of this compound under different oxygen conditions.
Table 1: Sensitizer Enhancement Ratio (SER) of this compound in SCCVII Tumor Cells
| This compound Concentration | Oxygen Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| 1 mM | Hypoxic | 1.55 |
| 0.5 mM | Hypoxic | 1.40 |
| 1 mM | Aerobic | No sensitizing effect observed |
| 0.5 mM | Aerobic | No sensitizing effect observed |
Table 2: Clinical Trial Outcome of this compound in Oropharyngeal Cancer
| Treatment Group | Complete Response | Partial/No Response |
| This compound + Radiotherapy | 65% | 22% |
| Placebo + Radiotherapy | 22% | 70% |
Experimental Protocols
Detailed Protocol: In Vitro Clonogenic Survival Assay for Evaluating this compound Efficacy
This protocol outlines the key steps for assessing the radiosensitizing effect of this compound under hypoxic versus normoxic conditions using a clonogenic survival assay.
1. Cell Culture and Plating:
-
Culture the cancer cell line of interest in its recommended growth medium.
-
Ensure cells are in their exponential growth phase before the experiment.
-
Harvest cells using trypsin and prepare a single-cell suspension.
-
Accurately count the cells using a hemocytometer or an automated cell counter.
-
Plate the appropriate number of cells into 6-well plates or T-25 flasks. The number of cells to be plated will depend on the expected survival fraction for each treatment condition (a higher number of cells is needed for higher doses of radiation).
2. Induction of Hypoxia:
-
For the hypoxic group, place the plated cells in a hypoxic chamber or a tri-gas incubator with a controlled low-oxygen atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂).
-
Allow the cells to equilibrate in the hypoxic environment for at least 4-6 hours before treatment.
-
For the normoxic group, maintain the plates in a standard cell culture incubator (e.g., 21% O₂, 5% CO₂).
3. This compound Treatment and Irradiation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration in pre-equilibrated (hypoxic or normoxic) cell culture medium.
-
Add the this compound-containing medium to the cells and incubate for a specific duration (e.g., 1 hour) before irradiation.
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, pre-equilibrated medium.
4. Colony Formation and Analysis:
-
Return the plates to their respective incubators (hypoxic or normoxic) and allow colonies to form over a period of 7-14 days.
-
Fix the colonies with a solution such as 10% buffered formalin or methanol.
-
Stain the colonies with a staining solution like 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Plot the cell survival curves (log SF vs. radiation dose) and calculate the Sensitizer Enhancement Ratio (SER).
Visualizations
Caption: Mechanism of this compound under normoxic vs. hypoxic conditions.
Caption: Workflow for clonogenic survival assay with this compound.
References
- 1. Safety and radiosensitizing efficacy of this compound (AK 2123) in oropharyngeal cancers: randomized controlled double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanazole (AK-2123) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of Sanazole (AK-2123). It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific temperature conditions. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[1] The compound should also be protected from light.[2]
2. How should I store this compound in solution?
For solutions, it is recommended to store them in a cool, dark place.[2] The use of amber vials or containers wrapped in aluminum foil can provide protection from light.[2] For long-term storage, refrigeration may be beneficial, provided the compound remains soluble at lower temperatures.[2] If the compound is susceptible to hydrolysis, storing it in a dry, aprotic solvent may be preferable.
3. Is this compound sensitive to light?
4. What are the potential degradation pathways for this compound?
This compound, being a nitroaromatic compound, may undergo degradation through several pathways common to this class of molecules:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.
-
Thermal Decomposition: Elevated temperatures can cause the cleavage of the C-NO2 bond, initiating decomposition.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
5. How does this compound enhance radiosensitivity?
This compound is a hypoxic cell radiosensitizer that enhances the effects of gamma-radiation. It promotes radiation-induced apoptosis in tumor cells. This is achieved by increasing nuclear condensation and fragmentation, as well as elevating the activity of caspase-3, a key enzyme in the apoptotic pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Ensure proper storage conditions (cool, dark). Consider performing a stability check of your solution using HPLC. |
| Fluctuation in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and cell densities. | |
| Loss of compound activity | Improper storage of solid compound or solution. | Review and adhere to the recommended storage conditions (-20°C for long-term solid storage, cool and dark for solutions). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent. | Test different biocompatible solvents. Ensure the concentration is not above the solubility limit. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Storage at too low a temperature. | If refrigerated, check if the compound is precipitating out of solution. Store at a temperature where it remains soluble. | |
| Discoloration of solution (e.g., yellowing) | Photodegradation or chemical reaction. | Protect the solution from light at all times by using amber vials or foil wrapping. Prepare fresh solutions if discoloration is observed. |
Data and Protocols
Storage Conditions Summary
| Form | Storage Duration | Temperature | Light/Moisture Protection |
| Solid | Short-term (days to weeks) | 0 - 4°C | Protect from light |
| Solid | Long-term (months to years) | -20°C | Protect from light |
| Solution | Short-term | Refrigerated (if soluble) | Protect from light |
| Solution | Long-term | Aliquot and freeze at -20°C or -80°C | Protect from light |
Experimental Protocol: General Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and under defined storage conditions.
Objective: To determine the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
HPLC-grade solvent of choice (e.g., DMSO, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM). This will be your time zero (T=0) sample.
-
-
Sample Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week), take an aliquot of the stored stock solution.
-
Dilute and analyze by HPLC as in step 2.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound enhances radiation-induced apoptosis.
References
Technical Support Center: Sanazole (AK-2123) Co-administration with Radiation
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the co-administration of the radiosensitizer Sanazole with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism as a radiosensitizer?
A1: this compound, also known as AK-2123, is a 3-nitrotriazole compound investigated as a hypoxic cell radiosensitizer.[1][2][3] Its primary mechanism of action is to mimic the effect of oxygen in hypoxic (low-oxygen) tumor cells.[4] Under hypoxic conditions, this compound is bioreduced to form reactive intermediates that "fix" radiation-induced DNA damage, a role normally played by oxygen. This selective action in hypoxic regions, which are typically radioresistant, increases the efficacy of radiation therapy.[5] this compound enhances radiation-induced DNA strand breaks and apoptosis, as evidenced by increased caspase-3 activity in tumor cells.
Q2: What is the rationale for adjusting the radiation dose when co-administering this compound?
A2: The primary goal of using this compound is not to decrease the radiation dose but to enhance the therapeutic efficacy at a standard radiation dose. Hypoxic tumor cells are up to three times more resistant to radiation than well-oxygenated cells. By sensitizing these resistant cells, this compound aims to improve local tumor control and overall treatment response without increasing the radiation dose delivered to surrounding healthy, well-oxygenated tissues. Therefore, the "adjustment" is an enhancement of the radiation's biological effectiveness, which may allow for achieving desired tumor control with potentially less overall radiation exposure in certain clinical scenarios.
Q3: In which experimental models is this compound expected to be most effective?
A3: this compound's efficacy is most pronounced in tumor models characterized by significant hypoxia. This includes many solid tumor types. In preclinical settings, this is often studied using:
-
In vitro: 3D cell culture models like spheroids or organoids, which can naturally form hypoxic cores.
-
In vivo: Rapidly growing subcutaneous xenograft tumors, particularly as they increase in volume, can develop hypoxic regions. Cell lines known to form aggressive tumors, such as SCCVII (squamous cell carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), have been used in studies.
Q4: What are the common toxicities associated with this compound, and how should they be monitored in preclinical studies?
A4: The most commonly reported dose-limiting toxicity for this compound in clinical and preclinical studies is peripheral neurotoxicity. While it is generally considered to have lower neurotoxicity than many nitroimidazole-based sensitizers, it is a critical parameter to monitor. In animal studies, monitoring should include:
-
Regular observation for signs of motor impairment (e.g., gait abnormalities, limb weakness).
-
Sensory function tests where feasible.
-
Histopathological analysis of nerve tissues upon study completion. Other potential toxicities observed in clinical trials include vomiting and nausea.
Q5: How should this compound be prepared and administered in preclinical experiments?
A5: this compound is a water-soluble compound. For in vivo studies, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). Administration is commonly performed via intraperitoneal (i.p.) injection. The timing of administration is crucial; it should be given shortly before irradiation (e.g., 15-60 minutes prior) to ensure peak bioavailability in the tumor during radiation exposure.
Troubleshooting Guides
Issue 1: Inconsistent or No Radiosensitizing Effect Observed In Vitro
| Possible Cause | Recommended Solution |
| Inadequate Hypoxia: | This compound is only active under hypoxic conditions. Confirm the level of hypoxia in your cell culture system (typically <1% O2). Use a hypoxia-inducible marker like HIF-1α or a chemical probe like pimonidazole for verification. |
| Incorrect Drug Timing/Concentration: | Ensure this compound is added to the culture medium for an adequate pre-incubation period before irradiation. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Concentrations of 0.5 mM to 1 mM have been shown to be effective. |
| Cell Line Insensitivity: | Some cell lines may be inherently less responsive or lack significant hypoxia-induced radioresistance. Consider testing a different cell line known to exhibit hypoxia, such as SCCVII or HeLa cells. |
| Experimental Assay: | The clonogenic survival assay is the gold standard for determining radiosensitivity. Assays like MTT may not accurately reflect the cell-killing effects of radiation. |
Issue 2: High Animal Morbidity or Toxicity in In Vivo Experiments
| Possible Cause | Recommended Solution |
| This compound Overdose: | The dose of this compound may be too high for the specific animal strain or model. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Doses in the range of 100-400 mg/kg have been used in mice. |
| Cumulative Neurotoxicity: | Repeated administrations of this compound can lead to cumulative neurotoxicity. Carefully monitor animals for signs of distress or neurological impairment. Consider reducing the frequency of administration if toxicity is observed. |
| Vehicle or Administration Issues: | Ensure the vehicle (e.g., saline) is sterile and at an appropriate pH. Improper i.p. injection technique can cause injury or peritonitis. |
Quantitative Data Summary
The effectiveness of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required with the sensitizer.
Table 1: In Vitro Sensitizer Enhancement Ratios (SER) for this compound under Hypoxic Conditions
| Cell Line | This compound Concentration | Survival Level for SER Calculation | SER |
| SCCVII | 1 mM | 1% | 1.55 |
| SCCVII | 0.5 mM | 1% | 1.40 |
Table 2: Example Preclinical & Clinical Dosing Regimens
| Model | This compound Dose | Administration Route | Timing Relative to Radiation | Radiation Regimen | Reference |
| C3H/HeN Mice with SCCVII tumors | 100, 200, or 400 mg/kg | Intraperitoneal (i.p.) | Prior to irradiation | Single dose | |
| Murine Fibrosarcoma | 40 mg/kg | Intraperitoneal (i.p.) | 1 hour prior | Single dose | |
| Oropharyngeal Cancer Patients | 1.25 g | Intravenous (i.v.) | 15 minutes prior | Conventional fractionation, biweekly with drug | |
| Cervical Cancer Patients | 600 mg/m² | Intravenous (i.v.) | Prior to irradiation | Conventional fractionation, on alternate days |
Detailed Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for SER Determination
-
Cell Plating: Plate cells (e.g., HeLa, SCCVII) into 6-well plates at densities calculated to yield 50-150 colonies per well for a range of radiation doses. Prepare duplicate plates for aerobic and hypoxic conditions.
-
Hypoxic Conditions: Place the 'hypoxic' plates in a hypoxic chamber or incubator (e.g., 95% N₂, 5% CO₂, <1% O₂) for at least 4 hours to allow for equilibration.
-
Drug Addition: Prepare a stock solution of this compound. Add this compound to the appropriate wells (both hypoxic and aerobic sets) to achieve the final desired concentration (e.g., 1 mM) one hour before irradiation. Add vehicle to control wells.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). Irradiate hypoxic plates without removing them from the hypoxic environment if possible, or seal them to maintain hypoxia during transport to the irradiator.
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate all plates under normal aerobic conditions (37°C, 5% CO₂) for 10-14 days, or until colonies of >50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction at each dose. Plot the survival curves and fit to a linear-quadratic model. The SER is calculated as the radiation dose under control conditions divided by the radiation dose with this compound that produces the same level of cell survival (e.g., at 1% survival).
Protocol 2: In Vivo Tumor Growth Delay Assay
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ SCCVII cells) into the hind leg or flank of immunocompromised mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable, measurable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., Control, Radiation only, this compound only, this compound + Radiation).
-
Treatment Administration:
-
For the combination group, administer this compound (e.g., 200 mg/kg) via i.p. injection.
-
30-60 minutes after this compound injection, irradiate the tumors with a single dose of radiation (e.g., 15-20 Gy). The rest of the animal should be shielded.
-
Administer corresponding vehicle and sham irradiations to the control groups.
-
-
Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) every 2-3 days until tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is tumor growth delay: the time it takes for tumors in each treatment group to reach the endpoint size, compared to the control group. A significant increase in growth delay in the this compound + Radiation group compared to the Radiation only group indicates radiosensitization.
Visualizations
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Low‐Energy Electron‐Induced Dissociation of the Radiosensitizing Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Pre-clinical Methods for Quantifying Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Sanazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanazole (AK-2123). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent radiosensitizing effects of this compound in our cancer cell line. What are the potential causes?
Inconsistent radiosensitization with this compound can stem from several factors, primarily related to experimental conditions. As a hypoxic cell radiosensitizer, this compound's efficacy is critically dependent on the oxygen levels in your cell culture system.
-
Suboptimal Hypoxia: Ensure that your hypoxic conditions are rigorously maintained and validated. The level and duration of hypoxia can significantly impact this compound's effectiveness.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to both radiation and this compound. It is crucial to establish a baseline sensitivity for your specific cell line.
-
Drug Concentration and Incubation Time: The concentration of this compound and the incubation time prior to irradiation are key parameters. These may need to be optimized for your specific cell line and experimental setup.
-
Experimental Assay Variability: Assays like clonogenic survival and MTT can have inherent variability. Ensure your technique is consistent, especially with cell plating densities and reagent preparation.
Q2: Our cell viability assays (e.g., MTT, XTT) are showing conflicting results with our clonogenic survival assays after this compound treatment and irradiation. Why might this be happening?
It is not uncommon for different viability and survival assays to yield what appear to be conflicting results.[1][2] This discrepancy often arises from what each assay measures:
-
Metabolic Activity vs. Reproductive Viability: MTT and XTT assays measure metabolic activity, which may not directly correlate with a cell's ability to undergo long-term proliferation.[3] A cell can be metabolically active but reproductively "dead" (i.e., unable to form a colony).
-
Timing of the Assay: The time point at which you perform the viability assay after treatment is critical. A short-term viability assay might not capture the delayed cell death that can occur after radiation and this compound treatment. The clonogenic assay, being a long-term assay, is considered the gold standard for determining radiosensitivity.[4]
Q3: We are unsure of the optimal concentration of this compound to use for our in vitro experiments. What is a good starting point?
Based on published preclinical studies, a common concentration range for in vitro experiments with this compound is between 0.5 mM and 1 mM.[5] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line under hypoxic conditions before proceeding with radiosensitization experiments.
Troubleshooting Guides
Issue 1: High Variability in Clonogenic Survival Assays
Symptoms:
-
Large error bars between replicate plates.
-
Inconsistent colony numbers in control (untreated) plates.
-
Difficulty in reproducing results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Cell Counting | Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion). Perform multiple counts for each cell suspension to ensure accuracy. |
| Inconsistent Plating | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating each replicate to prevent cell settling. |
| Edge Effects | To minimize "edge effects" in multi-well plates, consider not using the outer wells or filling them with sterile PBS. |
| Suboptimal Growth Conditions | Maintain consistent incubator conditions (temperature, humidity, CO2). Use pre-warmed media for cell plating. |
| Contamination | Regularly check for microbial contamination in your cell cultures and reagents. |
Issue 2: Lack of Expected Radiosensitizing Effect
Symptoms:
-
No significant difference in cell survival between the "radiation only" and "this compound + radiation" groups.
-
The Sensitizer Enhancement Ratio (SER) is close to 1.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Hypoxia | Validate your hypoxic conditions using a pimonidazole staining kit or an oxygen sensor. Ensure the hypoxic chamber is properly sealed and maintained throughout the experiment. |
| Incorrect Drug Timing | Optimize the pre-incubation time of this compound before irradiation. A typical pre-incubation time is 1-2 hours, but this may vary between cell lines. |
| Drug Inactivity | Ensure proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to radiosensitizers. |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of reproductive viability.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Drug Treatment: Allow cells to attach overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber for the desired duration.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Incubation: After irradiation, wash the cells with fresh medium and incubate for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Treatment: Treat cells with this compound and/or radiation as per your experimental design.
-
Cell Harvesting: At the desired time point, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect specific proteins in a cell lysate, which can be useful for investigating the mechanism of action of this compound.
Methodology:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., γH2AX, a marker of DNA double-strand breaks), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Experiments
| Parameter | Value | Reference |
| Starting Concentration Range | 0.5 mM - 1.0 mM | |
| Pre-incubation Time | 1 - 2 hours | General Practice |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action |
| Low Radiosensitization | Inadequate Hypoxia | Validate and maintain consistent hypoxic conditions. |
| Suboptimal Drug Concentration | Perform a dose-response curve for your cell line. | |
| Cell Line Resistance | Use a positive control cell line. | |
| High Assay Variability | Inconsistent Cell Plating | Standardize cell counting and plating techniques. |
| Edge Effects in Plates | Avoid using outer wells of multi-well plates. | |
| Discrepancy Between Assays | Different Biological Endpoints | Rely on clonogenic assay for long-term survival. |
| Assay Timing | Perform viability assays at multiple time points. |
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent results in this compound experiments.
Caption: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Sanazole
Welcome to the technical support center for Sanazole (AK-2123), a leading hypoxic cell radiosensitizer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to facilitate your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as AK-2123, is a 3-nitrotriazole compound that acts as a hypoxic cell radiosensitizer.[1] Its primary mechanism involves selective reduction in the low-oxygen (hypoxic) environment characteristic of solid tumors. This bioreductive activation leads to the formation of reactive intermediates that bind to cellular macromolecules, including DNA. These this compound-DNA adducts are thought to increase the level of DNA damage caused by radiation, thereby enhancing its cytotoxic effects on cancer cells.
2. In which cell lines has this compound shown efficacy?
This compound has demonstrated radiosensitizing effects in a variety of cancer cell lines. Notably, studies have reported its efficacy in human breast cancer (MCF-7), cervical cancer (HeLa), and murine squamous cell carcinoma (SCCVII) cells under hypoxic conditions.[1][2][3] The extent of sensitization can vary between cell lines, highlighting the importance of empirical determination for your specific model.
3. What is a typical concentration range for this compound in in vitro experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have often used concentrations in the range of 0.5 mM to 1 mM for in vitro radiosensitization experiments.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
4. How should I prepare and store this compound?
For in vitro studies, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in your specific cell culture medium should be considered, especially for long-term experiments.
5. Can this compound be used in combination with other anti-cancer agents?
Yes, research has shown that this compound can be effectively combined with other anticancer agents, such as the chemotherapeutic drug gemcitabine. Such combinations may offer a synergistic effect by targeting different aspects of cancer cell biology. When planning combination studies, it is essential to consider potential drug interactions and to perform thorough validation experiments.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no radiosensitizing effect observed. | - Cell line may be resistant to this compound. - Suboptimal concentration of this compound used. - Inadequate hypoxia during the experiment. - Incorrect timing of this compound administration relative to irradiation. | - Test a range of this compound concentrations to determine the optimal dose. - Verify the hypoxic conditions in your experimental setup using a hypoxia marker or oxygen sensor. - Optimize the pre-incubation time with this compound before irradiation (typically several hours). |
| High cytotoxicity observed in normoxic (control) cells. | - this compound concentration may be too high. - Prolonged exposure to this compound. - Cell line may be particularly sensitive to the drug. | - Perform a dose-response experiment to determine the IC50 of this compound in your cell line under normoxic conditions. - Reduce the concentration of this compound or the duration of exposure. |
| Precipitate forms when adding this compound to the culture medium. | - Poor solubility of this compound in the medium. - The final concentration of the solvent (e.g., DMSO) is too high. | - Ensure the stock solution is fully dissolved before adding to the medium. - Prepare a more dilute stock solution to reduce the final solvent concentration. - Gently warm the medium while adding the this compound stock solution. |
| Inconsistent results between experiments. | - Variability in hypoxic conditions. - Inconsistent cell seeding density. - Degradation of this compound stock solution. | - Standardize your hypoxia protocol and regularly check oxygen levels. - Ensure consistent cell numbers are plated for each experiment. - Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the quantitative data on the radiosensitizing effects of this compound in different cancer cell lines. The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a radiosensitizer increases the effect of radiation. An SER greater than 1 indicates a radiosensitizing effect.
Table 1: Sensitizer Enhancement Ratios (SER) of this compound in Various Cell Lines
| Cell Line | Concentration of this compound | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| SCCVII | 0.5 mM | Not Specified | 1.40 | |
| SCCVII | 1 mM | Not Specified | 1.55 | |
| MCF-7 | 1 mM | 6, 8, 10 | Not explicitly calculated, but significant enhancement observed | |
| HeLa | 1 mM | 6, 8, 10 | Not explicitly calculated, but significant enhancement observed |
Table 2: Cell Cycle Effects of this compound in Combination with Radiation
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| MCF-7 | This compound + Radiation | Arrest in S phase | |
| HeLa | This compound + Radiation | Arrest in G1 phase |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to survive and proliferate following treatment with this compound and radiation.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Radiation source
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates.
-
Allow cells to attach for several hours.
-
Treat the cells with the desired concentration of this compound for a specified pre-incubation period under hypoxic conditions.
-
Irradiate the plates with various doses of radiation.
-
After irradiation, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound and radiation on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Radiation source
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture dishes and treat with this compound and/or radiation as required.
-
Harvest the cells at different time points after treatment.
-
Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound's mechanism as a hypoxic cell radiosensitizer.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sanazole vs. Misonidazole: A Comparative Guide for Researchers
In the field of radiation oncology, the efficacy of radiotherapy is often limited by the presence of hypoxic tumor cells, which are notoriously resistant to radiation-induced damage. To overcome this challenge, researchers have developed radiosensitizers, compounds that selectively enhance the cytotoxic effects of radiation on these resistant cells. Among the numerous agents investigated, sanazole and misonidazole have been prominent candidates. This guide provides a detailed, data-driven comparison of their performance as radiosensitizers, intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Misonidazole |
| Chemical Class | Nitrotriazole | Nitroimidazole |
| Primary Mechanism | Enhances radiation-induced apoptosis | Increases radiation-induced DNA single-strand breaks and inhibits their repair |
| Reported Efficacy | Generally considered to have lower sensitizing efficiency than misonidazole | Higher sensitizing efficiency but limited by neurotoxicity |
| Key Signaling Pathway | Fas-mitochondria-caspase-dependent apoptosis | Inhibition of DNA repair pathways |
In Vitro Efficacy: A Quantitative Comparison
The radiosensitizing effect of these compounds is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect without the sensitizer to the dose required for the same effect with the sensitizer.
A key study re-evaluated the in vitro radiosensitizing effects of this compound on SCCVII mouse squamous cell carcinoma cells under hypoxic conditions. While a direct comparison with misonidazole was not the primary focus, the study noted that previous research indicated this compound's effects were inferior to those of misonidazole[1]. The study did, however, provide specific SER values for this compound compared to another radiosensitizer, nimorazole.
Table 1: In Vitro Radiosensitizing Efficacy of this compound in SCCVII Cells [1]
| Compound | Concentration | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| This compound | 1 mM | 1.55 |
| 0.5 mM | 1.40 | |
| Nimorazole | 1 mM | 1.45 |
| 0.5 mM | 1.40 |
Data from "Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo".
In Vivo Efficacy: Tumor Growth Delay
The efficacy of radiosensitizers in a living organism is critically assessed by their ability to delay tumor growth following irradiation. One comparative study investigated the in vivo effects of this compound and nimorazole on SCCVII tumors in C3H/HeN mice, providing valuable insight into this compound's performance.
Table 2: In Vivo Radiosensitizing Efficacy on SCCVII Tumors [1]
| Compound | Dose (mg/kg) | Tumor Growth Time (Days) for a 5-fold Increase in Volume (Mean ± SE) |
| Control (PBS + 20 Gy) | - | 7.9 ± 0.4 |
| This compound + 20 Gy | 100 | 9.1 ± 0.5 |
| 200 | 10.3 ± 0.5 | |
| 400 | 11.2 ± 0.6 | |
| Nimorazole + 20 Gy | 100 | 8.5 ± 0.4 |
| 200 | 9.0 ± 0.4 | |
| 400 | 9.8 ± 0.5 |
Data from "Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo".
These results suggest a dose-dependent increase in tumor growth delay with this compound, and that at higher doses, this compound is more effective than nimorazole. Another study comparing nimorazole to misonidazole in a C3H mammary carcinoma model found that misonidazole exhibited a steep dose-response curve, with an enhancement ratio of 2.2 at 1.0 mg/g, while nimorazole's enhancement ratio remained at approximately 1.4 across a range of doses.
Signaling Pathways and Mechanism of Action
This compound: Induction of Apoptosis
This compound enhances radiation-induced cell death primarily by promoting apoptosis. Under hypoxic conditions, this compound increases the generation of intracellular reactive oxygen species (ROS), which in turn triggers a cascade of events leading to programmed cell death. This process involves the externalization of the Fas death receptor, loss of mitochondrial membrane potential, and the activation of caspase-8 and caspase-3.
Misonidazole: DNA Damage and Repair Inhibition
Misonidazole, under hypoxic conditions, is reduced to a reactive intermediate that can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair. Specifically, misonidazole has been shown to increase the number of DNA single-strand breaks and inhibit their subsequent repair. This ultimately leads to cell death.
Experimental Protocols
In Vitro Colony Formation Assay
This assay is a standard method to determine the radiosensitivity of cultured cells.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of treatment on tumor growth in a living animal model.
Conclusion
Both this compound and misonidazole have demonstrated efficacy as hypoxic cell radiosensitizers. Misonidazole generally exhibits higher sensitizing efficiency, but its clinical utility has been hampered by significant neurotoxicity. This compound, while appearing to be a less potent sensitizer, offers a potentially better toxicity profile. The choice between these and other radiosensitizers will depend on the specific clinical context, including tumor type and location, as well as the therapeutic window between enhancing tumor cell killing and minimizing normal tissue damage. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these compounds.
References
A Comparative Analysis of Sanazole and Nimorazole as Hypoxic Radiosensitizers in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent hypoxic radiosensitizers, Sanazole (AK-2123) and nimorazole. Both nitroimidazole compounds are designed to enhance the effectiveness of radiation therapy in hypoxic tumors, a critical challenge in oncology. This document synthesizes preclinical and clinical data to offer an objective assessment of their performance, supported by detailed experimental methodologies.
Mechanism of Action
Both this compound, a 3-nitrotriazole derivative, and nimorazole, a 5-nitroimidazole derivative, function as hypoxic cell radiosensitizers.[1][2] Their primary mechanism of action involves bioreductive activation under hypoxic conditions.[1] In the low-oxygen environment characteristic of solid tumors, these compounds undergo intracellular reduction, a process driven by cellular reductases.[3] This reduction generates reactive oxygen species (ROS) and other radical intermediates that mimic the radiosensitizing effects of oxygen.[3] These reactive species enhance the DNA damage induced by ionizing radiation, leading to increased double-strand breaks and ultimately, tumor cell death. This hypoxia-specific activation ensures that the radiosensitizing effect is targeted to tumor cells while minimizing damage to well-oxygenated healthy tissues.
References
Sanazole's Radiosensitizing Efficacy in Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sanazole's performance as a radiosensitizer in xenograft models, supported by experimental data. The guide details the methodologies of key experiments and presents quantitative data in a clear, comparative format.
This compound (also known as AK-2123), a 3-nitrotriazole derivative, has been investigated as a hypoxic cell radiosensitizer, a class of drugs designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. In preclinical xenograft models, this compound has demonstrated a significant ability to enhance the effects of radiation, leading to improved tumor control. This guide synthesizes findings from key studies to validate and compare its efficacy.
Comparative Performance of this compound
This compound's radiosensitizing effects have been evaluated against other known sensitizers, such as nimorazole and KU-2285, in squamous cell carcinoma xenografts. The Sensitizer Enhancement Ratio (SER), a measure of the drug's ability to enhance radiation-induced cell killing under hypoxic conditions, and in vivo tumor growth delay are key metrics for comparison.
| Radiosensitizer | Concentration (in vitro) | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival (Hypoxic)[1] | Dose (in vivo) | Tumor Growth Delay Time (Days) vs. Radiation Alone |
| This compound (AK-2123) | 1 mM | 1.55 | 200 mg/kg | ~4 |
| 0.5 mM | 1.40 | 400 mg/kg | ~6 | |
| Nimorazole | 1 mM | 1.45 | 200 mg/kg | ~2 |
| 0.5 mM | 1.40 | 400 mg/kg | ~3.5 | |
| KU-2285 | 1 mM | 1.95 | 200 mg/kg | ~6 |
| 0.5 mM | 1.75 | 400 mg/kg | ~8 |
Note: Tumor growth delay times are estimated from graphical data presented in Sugie et al., 2005, representing the additional time for tumors to reach a specific size in the drug-treated group compared to the radiation-only group.
In vitro studies show that this compound has a comparable or slightly better SER than nimorazole at the same concentrations.[1] While KU-2285 shows a higher SER, it is noted to be unsuitable for clinical studies due to high synthesis costs.[1] In vivo, this compound demonstrates a dose-dependent increase in tumor growth delay, appearing more effective than nimorazole.[2]
Mechanism of Action: Enhancing Apoptosis
This compound's radiosensitizing effect is linked to its ability to enhance radiation-induced apoptosis in tumor cells.[3] Under hypoxic conditions, this compound is reduced to reactive intermediates that can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair. This leads to an increase in nuclear condensation and fragmentation. A key downstream event is the elevated activity of caspase-3, a critical executioner of apoptosis.
References
- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxic Cell Radiosensitizers: Sanazole, Nimorazole, and Efaproxiral
For researchers and drug development professionals navigating the landscape of oncology, enhancing the efficacy of radiotherapy in hypoxic tumors remains a critical challenge. This guide provides a comparative analysis of three notable hypoxic cell radiosensitizers: Sanazole (AK-2123), Nimorazole, and Efaproxiral. The following sections detail their clinical trial outcomes, experimental protocols, and mechanisms of action, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Quantitative Clinical Trial Outcomes
The clinical efficacy of this compound, Nimorazole, and Efaproxiral has been evaluated in various cancer types. The following tables summarize the key quantitative outcomes from notable clinical trials.
| Table 1: this compound Phase II Clinical Trial Results in Oropharyngeal Cancer | |
| Outcome | This compound + Radiotherapy (n=23) |
| Complete Response | 15 (65%) |
| Partial/No Response | 5 (22%) |
| Deaths | 2 (9%) |
| Lost to Follow-up | 1 (4%) |
| p-value for loco-regional response | 0.0048 |
A randomized, double-blind, placebo-controlled trial investigating the safety and efficacy of this compound in patients with oropharyngeal squamous cell carcinoma (stage T2-4, N0-3, M0) undergoing conventional radiotherapy.[1]
| Table 2: Nimorazole Clinical Trial Outcomes in Head and Neck Squamous Cell Carcinoma (HNSCC) | ||
| Trial | Outcome | Nimorazole + Radiotherapy |
| DAHANCA 5 | 5-Year Loco-regional Control | 49% |
| 10-Year Overall Survival | 26% | |
| NIMRAD (Hypoxic Tumors) | Freedom from Loco-regional Progression (FFLRP) | Adjusted HR: 0.72 (95% CI: 0.36-1.44; p=0.35) |
| Overall Survival | Adjusted HR: 0.96 (95% CI: 0.53-1.72; p=0.88) |
The DAHANCA 5 trial was a randomized, double-blind phase III study in patients with supraglottic larynx and pharynx carcinoma.[2] The NIMRAD trial was a phase III, multi-center, placebo-controlled, double-blind trial in patients with HNSCC unsuitable for concurrent platinum chemotherapy or cetuximab.[3][4]
| Table 3: Efaproxiral REACH Clinical Trial Outcomes in Brain Metastases | |
| Patient Subgroup | Outcome |
| Breast Cancer Patients | 48% reduction in the risk of death for patients in the efaproxiral arm (Cox regression analysis) |
The REACH study was a randomized, Phase 3, multinational clinical trial in patients with brain metastases from various primary cancers, evaluating the addition of efaproxiral to whole-brain radiation therapy (WBRT) plus supplemental oxygen.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. The following sections outline the protocols for the key clinical trials of this compound, Nimorazole, and Efaproxiral.
This compound in Oropharyngeal Cancer (Phase II)
-
Study Design: A single-institutional, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with oropharyngeal squamous cell carcinoma (stage T2-4, N0-3, M0).
-
Treatment Arms:
-
Test Group (n=23): Received this compound (1.25 g) as an intravenous infusion biweekly, 15 minutes prior to radiotherapy.
-
Control Group (n=23): Received a normal saline infusion as a placebo.
-
-
Radiotherapy Regimen: Conventional radiotherapy for six weeks.
-
Endpoints:
-
Primary Efficacy Endpoints: Tumor and nodal size.
-
Safety Parameters: Mucositis, salivary and skin reactions, dysphagia, vomiting, dysgeusia, and neurological deficits.
-
-
Assessment Schedule: Patients were evaluated weekly during the six weeks of treatment and then monthly for three months.
Nimorazole in HNSCC (NIMRAD Trial)
-
Study Design: A phase III, multi-center, placebo-controlled, double-anonymized trial.
-
Patient Population: Patients with locally advanced HNSCC who were unsuitable for concurrent platinum chemotherapy or cetuximab.
-
Randomization: Patients were randomized 1:1 to either the Nimorazole or placebo arm.
-
Treatment Arms:
-
Nimorazole Group: Received Nimorazole (1.2 g/m² daily) prior to radiotherapy.
-
Placebo Group: Received a placebo on the same schedule.
-
-
Radiotherapy Regimen: Intensity-modulated radiotherapy (IMRT) at a total dose of 65 Gy delivered in 30 fractions over 6 weeks.
-
Primary Endpoint: Freedom from loco-regional progression (FFLRP) in patients with hypoxic tumors, as identified by a 26-gene signature.
Efaproxiral in Brain Metastases (REACH Trial)
-
Study Design: A randomized, Phase 3, multinational clinical trial.
-
Patient Population: Patients with brain metastases from various primary cancers.
-
Treatment Arms:
-
Efaproxiral Arm: Received standard whole-brain radiation therapy (WBRT) with supplemental oxygen and concurrent efaproxiral.
-
Control Arm: Received standard WBRT with supplemental oxygen alone.
-
-
Radiotherapy Regimen: Standard WBRT (3 Gy per fraction for 10 days).
-
Primary Efficacy Endpoints: Survival.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of these radiosensitizers is fundamental for targeted drug development and patient selection.
This compound: Induction of Apoptosis
This compound, a 3-nitrotriazole derivative, enhances the effects of radiation by promoting apoptosis in tumor cells. Under hypoxic conditions, this compound is reduced to a reactive radical anion that can mimic oxygen in "fixing" radiation-induced DNA damage. This leads to an increase in DNA strand breaks and subsequent activation of the apoptotic cascade. A key step in this process is the elevation of caspase-3 activity, a critical executioner caspase, which leads to nuclear condensation and fragmentation.
References
- 1. Safety and radiosensitizing efficacy of this compound (AK 2123) in oropharyngeal cancers: randomized controlled double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nitrotriazoles in Radiotherapy: An Essential Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of nitrotriazole compounds as radiosensitizers in cancer therapy. We delve into their performance, supported by experimental data, and offer detailed methodologies for key experiments.
Nitrotriazoles represent a promising class of hypoxic cell radiosensitizers, designed to enhance the efficacy of radiotherapy in the oxygen-deficient environments characteristic of solid tumors. By mimicking the effect of oxygen, these compounds "fix" radiation-induced DNA damage, leading to increased tumor cell death. This guide offers a comparative analysis of various nitrotriazole derivatives, with a focus on the AK-2000 series, including the clinically investigated sanazole (AK-2123), and benchmarks their performance against established nitroimidazole radiosensitizers.
Quantitative Data Comparison
The following tables summarize the key performance indicators for a selection of nitrotriazole-based radiosensitizers based on preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | Drug Concentration (mM) | Sensitizer Enhancement Ratio (SER) under Hypoxia | Reference |
| AK-2123 (this compound) | V79 | 1.0 | 1.8 | [1] |
| SCCVII | 1.0 | 1.55 | [2] | |
| AK-2000 Series (general) | V79 | Not specified | Effective sensitization | [3] |
| Nimorazole (5-nitroimidazole) | SCCVII | 1.0 | 1.45 | [2] |
| Misonidazole (2-nitroimidazole) | V79 | Not specified | Benchmark | [3] |
Table 1: In Vitro Radiosensitizing Efficacy of Nitrotriazoles. The Sensitizer Enhancement Ratio (SER) is a measure of how much the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. Higher SER values indicate greater radiosensitizing efficacy.
| Compound | Animal Model | Tumor Model | Administration Route | Acute LD50 (mg/kg) | Reference | |---|---|---|---|---| | AK-2123 (this compound) | Mice | Not specified | Not specified | Comparable to Misonidazole | | | AK-2000 Series (general) | Mice | Not specified | Not specified | Comparable to 2-nitroimidazoles | | | Misonidazole (2-nitroimidazole) | Balb/c Mice | Not specified | Intraperitoneal | Not specified | |
Table 2: In Vivo Acute Toxicity of Nitrotriazoles. The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals. It is a standard measure of acute toxicity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
The clonogenic survival assay is the gold standard for assessing the effectiveness of a radiosensitizer in vitro. It measures the ability of single cells to proliferate and form colonies after treatment with radiation and the sensitizing agent.
1. Cell Culture and Plating:
-
Cancer cells (e.g., V79, SCCVII) are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during their exponential growth phase using trypsin-EDTA.
-
A single-cell suspension is prepared, and cells are counted using a hemocytometer or an automated cell counter.
-
Known numbers of cells are seeded into 6-well plates or culture flasks, with the cell number adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies (typically 50-100) survive.
2. Induction of Hypoxia and Drug Treatment:
-
After allowing the cells to attach for several hours, the plates are transferred to a hypoxic chamber or incubator with a low oxygen concentration (e.g., <10 ppm O2).
-
The nitrotriazole compound, dissolved in a suitable solvent, is added to the culture medium at the desired concentration. Control plates receive the solvent alone.
-
Cells are incubated under hypoxic conditions with the drug for a specified period (e.g., 1-2 hours) before irradiation.
3. Irradiation:
-
The plates are irradiated with a range of X-ray doses using a calibrated radiation source.
-
A parallel set of plates under normoxic conditions is also irradiated to determine the oxygen enhancement ratio (OER).
4. Colony Formation and Staining:
-
Following irradiation, the drug-containing medium is replaced with fresh medium, and the plates are returned to the normoxic incubator.
-
The plates are incubated for 7-14 days to allow for colony formation.
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
5. Data Analysis:
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Survival curves are generated by plotting the surviving fraction as a function of the radiation dose.
-
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a radiosensitizer in a living organism by measuring the delay in tumor growth after treatment.
1. Animal Models and Tumor Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cell lines, while syngeneic models use immunocompetent mice with murine tumor cells (e.g., SCCVII in C3H mice).
-
A known number of tumor cells are injected subcutaneously into the flank or another suitable site on the mice.
2. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into different treatment groups: control (no treatment), drug alone, radiation alone, and drug plus radiation.
-
The nitrotriazole compound is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time before irradiation.
-
A single dose of localized radiation is delivered to the tumors.
3. Data Collection and Analysis:
-
Tumor volumes are measured at regular intervals until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
The time taken for each tumor to reach the endpoint size is recorded.
-
The tumor growth delay is calculated as the difference in the median time for tumors in the treated groups to reach the endpoint size compared to the control group.
-
An enhancement ratio can be calculated by comparing the growth delay produced by the combination treatment to that of radiation alone.
Acute Toxicity (LD50) Determination
This experiment determines the single dose of a substance that is lethal to 50% of a group of test animals, providing a measure of acute toxicity.
1. Animal Selection and Housing:
-
Healthy, young adult mice or rats of a specific strain (e.g., BALB/c mice) are used.
-
Animals are housed under standard laboratory conditions with access to food and water.
2. Dose Administration:
-
The nitrotriazole compound is administered as a single dose via a specific route (e.g., oral, intraperitoneal, or intravenous).
-
A range of doses is tested, with several animals in each dose group.
3. Observation and Data Collection:
-
Animals are observed for a set period, typically 7 to 14 days, for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
4. Data Analysis:
-
The LD50 value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method, which determine the dose at which 50% mortality is expected.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for nitrotriazole radiosensitizers and the general workflows for the key experimental protocols.
Caption: Proposed mechanism of nitrotriazole radiosensitization in hypoxic tumor cells.
Caption: General experimental workflows for evaluating nitrotriazole radiosensitizers.
References
Sanazole in Radiotherapy: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Sanazole (also known as AK-2123) is a hypoxic cell radiosensitizer, a class of drugs designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. This guide provides a meta-analysis of clinical trial data involving this compound, comparing its performance with other radiosensitizers and placebo/control arms. Detailed experimental protocols and mechanistic insights are also presented to offer a comprehensive resource for the scientific community.
Performance Comparison
Clinical trials have primarily evaluated this compound in combination with radiotherapy for cervical and head and neck cancers. The following tables summarize the quantitative data from key studies, offering a comparative overview of its efficacy and safety profile.
Cervical Cancer
A significant multi-center randomized trial by the International Atomic Energy Agency (IAEA) evaluated the addition of this compound to standard radiotherapy in patients with Stage III cervical cancer.
Table 1: Efficacy of this compound in Stage III Cervical Cancer (IAEA Multicenter Trial)
| Outcome Metric | Radiotherapy + this compound | Radiotherapy Alone | p-value |
| Local Tumor Control | 61% (95/155 patients) | 46% (79/171 patients) | 0.006[1] |
| 5-Year Actuarial Survival | 57% | 41% | 0.01[1] |
Table 2: Adverse Events in this compound Treatment for Cervical Cancer (IAEA Multicenter Trial)
| Adverse Event | Radiotherapy + this compound | Radiotherapy Alone | Note |
| Gastro-intestinal Toxicity | Not increased | - | No significant difference observed[1] |
| Haematological Toxicity | Not attributed | - | No significant difference observed[1] |
| Peripheral Neuropathy (Grade 1) | 13% | 0% | Usually completely reversible[1] |
| Peripheral Neuropathy (Grade 2) | 2% | 0% | Usually completely reversible |
Oropharyngeal Cancer
A single-institutional, randomized, double-blind, placebo-controlled trial investigated the safety and efficacy of this compound in patients with oropharyngeal squamous cell carcinoma.
Table 3: Efficacy of this compound in Oropharyngeal Cancer
| Outcome Metric | Radiotherapy + this compound (n=23) | Radiotherapy + Placebo (n=23) | p-value |
| Complete Response | 65% (15 patients) | 22% (5 patients) | 0.0048 |
| Partial/No Response | 22% (5 patients) | 70% (16 patients) | - |
Table 4: Adverse Events in this compound Treatment for Oropharyngeal Cancer
| Adverse Event | Radiotherapy + this compound | Note |
| Vomiting | Significant | - |
| Neurological Deficit (Grade 3) | 1 case | - |
Preclinical Comparative Efficacy
Preclinical studies have compared the radiosensitizing effects of this compound with other compounds, such as nimorazole.
Table 5: In Vitro and In Vivo Comparison of Hypoxic Cell Radiosensitizers
| Compound | Sensitizer Enhancement Ratio (SER) at 1 mM (in vitro, hypoxic) | In Vivo Efficacy (Tumor Growth Delay) |
| This compound (AK-2123) | 1.55 | More efficient than nimorazole |
| Nimorazole | 1.45 | Less efficient than this compound and KU-2285 |
| KU-2285 | 1.95 | Most efficient |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key clinical trials cited.
IAEA Multicenter Randomized Trial in Cervical Cancer
-
Study Design: A prospectively randomized trial.
-
Patient Population: 333 patients with Stage III and IV uterine cervical cancer were included in the final analysis.
-
Treatment Arms:
-
Experimental Arm: Standard radical radiotherapy with the addition of this compound (AK-2123).
-
Control Arm: Standard radical radiotherapy alone.
-
-
This compound Administration: 0.6 g/m² of this compound was administered intravenously before external beam radiotherapy on alternate days (e.g., Monday-Wednesday-Friday) throughout the course of external beam therapy.
-
Radiotherapy Regimen: A total dose of 45-50.8 Gy was delivered in 20-28 fractions over 4-5.5 weeks. Further dose escalation was performed using brachytherapy or external beam.
-
Endpoints: The primary endpoints were local tumor control and survival. Toxicity was also assessed.
Randomized Controlled Double-Blind Trial in Oropharyngeal Cancer
-
Study Design: A single-institutional, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 46 patients with oropharyngeal squamous cell carcinoma (stage T2-4, N0-3, M0).
-
Treatment Arms:
-
Test Group (n=23): Received this compound.
-
Control Group (n=23): Received normal saline infusion (placebo).
-
-
This compound Administration: 1.25 g of this compound was administered as an intravenous infusion biweekly, 15 minutes before radiotherapy.
-
Radiotherapy Regimen: Conventional radiotherapy.
-
Endpoints: Efficacy was assessed by tumor and nodal size. Safety parameters included mucositis, salivary and skin reactions, dysphagia, vomiting, dysgeusia, and neurological deficit.
Mechanism of Action and Signaling Pathways
Hypoxic cell radiosensitizers like this compound function by mimicking the effect of oxygen in "fixing" radiation-induced DNA damage in oxygen-deprived tumor cells. Under hypoxic conditions, these drugs are reduced to form reactive intermediates that are toxic to the cells.
This compound has been shown to enhance gamma-radiation-induced apoptosis. This process involves the activation of a cascade of caspases, with caspase-3 being a key executioner. The administration of this compound followed by radiation leads to increased caspase-3 activity, promoting programmed cell death in tumor cells.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated radiosensitization.
Caption: Proposed mechanism of this compound-mediated radiosensitization in hypoxic tumor cells.
The following diagram illustrates the experimental workflow of the IAEA multicenter randomized trial for cervical cancer.
Caption: Experimental workflow of the IAEA multicenter trial of this compound in cervical cancer.
References
Comparative Neurotoxicity of Sanazole: A Guide for Researchers
An in-depth analysis of the neurotoxic profiles of the radiosensitizer Sanazole and its alternatives, Nimorazole and Etanidazole, reveals important distinctions for clinical consideration. While all three nitro-aromatic compounds are investigated for their ability to enhance the efficacy of radiotherapy in hypoxic tumors, their potential to induce neurological side effects varies significantly. Clinical and preclinical data suggest a more favorable neurotoxicity profile for Nimorazole compared to this compound and Etanidazole, with the latter showing evidence of peripheral neuropathy.
This guide provides a comparative overview of the neurotoxicity of this compound (AK-2123), a 3-nitrotriazole derivative, alongside two key nitroimidazole-based radiosensitizers, Nimorazole and Etanidazole. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.
Executive Summary of Comparative Neurotoxicity
| Compound | Chemical Class | Key Neurotoxicity Findings |
| This compound (AK-2123) | 3-Nitrotriazole | Clinical trials have reported instances of paresthesia (18% of patients in one study) and a case of grade 3 neurological deficit.[1][2] Preclinical quantitative data on neurotoxicity remains limited in publicly available literature. |
| Nimorazole | 5-Nitroimidazole | Phase I clinical studies have shown a significant lack of neurotoxicity, with total doses up to 60 grams administered without demonstrable neurological side effects.[3] |
| Etanidazole | 2-Nitroimidazole | Dose-limiting peripheral neuropathy is a known side effect. In vitro studies suggest a mechanism involving the degradation of neurofilament proteins in neuronal cells.[4] |
Clinical Neurotoxicity Profile
A phase II double-blind, randomized controlled trial of This compound in patients with oropharyngeal cancers reported the observation of "one case of grade 3 neurological deficit" in the group receiving this compound.[1] Neurological deficit was a predefined safety parameter in this study. Furthermore, a feasibility trial of daily oral administration of this compound reported that 18% of patients experienced paresthesia in the extremities.
In contrast, a phase I clinical study of Nimorazole as a hypoxic radiosensitizer concluded that total doses of up to 60 grams, given in daily doses with conventional radiation therapy, demonstrated a "significant lack of side effects, in particular no demonstrable neurotoxicity".
For Etanidazole , peripheral neuropathy has been identified as a significant dose-limiting toxicity in clinical use.
Preclinical Neurotoxicity Data
In Vivo Assessment: Rodent Models
Rodent models are crucial for evaluating chemotherapy-induced peripheral neuropathy (CIPN), a condition analogous to the peripheral neurotoxicity observed with some radiosensitizers. These models allow for the assessment of various endpoints, including:
-
Behavioral Tests: Measurement of sensory and motor deficits.
-
Nerve Conduction Velocity (NCV): Electrophysiological measurement of nerve function.
-
Histopathology: Microscopic examination of nerve tissue for signs of damage.
A standardized experimental workflow for assessing neurotoxicity in a rodent model is outlined below.
Caption: Workflow for in vivo neurotoxicity assessment of radiosensitizers in a rodent model.
In Vitro Assessment: Neurite Outgrowth Assay
The neurite outgrowth assay is a valuable in vitro method for screening compounds for their potential to cause neurotoxicity. This assay typically involves culturing neuronal cells and exposing them to the test compounds. The extent of neurite growth is then quantified to assess the compound's impact on neuronal morphology.
Experimental Protocol: Neurite Outgrowth Inhibition Assay
-
Cell Culture: Plate human iPSC-derived neurons or a suitable neuronal cell line (e.g., PC-12, NG108-15) on laminin-coated multi-well plates.
-
Compound Treatment: After allowing the cells to adhere and initiate neurite extension (typically 24-48 hours), treat the cells with a range of concentrations of this compound, Nimorazole, Etanidazole, and a vehicle control. Include a known neurotoxin (e.g., nocodazole) as a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite outgrowth.
-
Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., β-tubulin III) and a nuclear counterstain. Acquire images using a high-content imaging system.
-
Quantification: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the total neurite length, number of neurites, and number of branch points per neuron.
-
Data Analysis: Determine the concentration-dependent effects of each compound on neurite outgrowth and calculate IC50 values (the concentration that inhibits neurite outgrowth by 50%).
Caption: Experimental workflow for the in vitro neurite outgrowth inhibition assay.
Signaling Pathways in Nitro-Aromatic Compound Neurotoxicity
The precise signaling pathways underlying this compound-induced neurotoxicity have not been fully elucidated. However, studies on other nitroimidazoles provide potential avenues for investigation.
For Etanidazole , in vitro studies have shown that its neurotoxic effects are associated with the disruption and degradation of the neurofilament lattice in neuronal cells, leading to the degeneration of dendritic projections. This suggests that interference with cytoskeletal dynamics may be a key mechanism.
Caption: Proposed signaling pathway for Etanidazole-induced neurotoxicity.
Further research is warranted to determine if 3-nitrotriazoles like this compound share similar mechanisms or if they induce neurotoxicity through distinct pathways. Investigating the fundamental properties of anion formation upon electron attachment to the 3-nitrotriazole molecule may provide insights into the initial steps of its biological activity and potential for off-target effects.
Conclusion
The available evidence suggests that Nimorazole possesses a more favorable neurotoxicity profile compared to this compound and Etanidazole, making it a potentially safer alternative as a hypoxic radiosensitizer from a neurological standpoint. The clinical reports of neurological deficits and paresthesia with this compound, although not widespread, highlight the need for careful patient monitoring. The known dose-limiting peripheral neuropathy associated with Etanidazole underscores the importance of considering the therapeutic window for this agent.
Future preclinical studies employing standardized in vivo and in vitro neurotoxicity assays are essential to provide a more definitive quantitative comparison of these compounds and to elucidate the underlying mechanisms of this compound-induced neurotoxicity. Such data will be invaluable for the rational design and development of next-generation radiosensitizers with improved efficacy and reduced neurological side effects.
References
- 1. Safety and radiosensitizing efficacy of this compound (AK 2123) in oropharyngeal cancers: randomized controlled double blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sonosensitizing Properties of Sanazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a sonosensitizing agent and low-intensity ultrasound to induce localized cytotoxicity. The activation of the sonosensitizer by ultrasound leads to the generation of reactive oxygen species (ROS), which subsequently trigger cell death through apoptosis and necrosis[1][2]. An ideal sonosensitizer should exhibit high efficacy in ROS production upon ultrasonic activation, selective accumulation in tumor tissues, and minimal toxicity in the absence of ultrasound.
Sanazole, a nitroimidazole derivative, has been primarily investigated as a radiosensitizer in hypoxic tumors. However, recent research has explored its potential as a sonosensitizer, opening new avenues for its therapeutic application. This guide provides an objective comparison of the sonosensitizing properties of this compound with other established alternatives, supported by experimental data.
Comparative Analysis of Sonosensitizer Performance
The efficacy of a sonosensitizer is determined by its ability to reduce cell viability and induce apoptosis upon ultrasound activation, which is directly linked to its capacity for ROS generation. The following tables summarize the quantitative data from various studies on this compound and other representative sonosensitizers.
| Sonosensitizer | Cell Line | Ultrasound Parameters | Concentration | Cell Viability Reduction (%) | Reference |
| This compound | Solid Tumor-Derived Cells | Not Specified | Not Specified | Significant cytotoxic effects | [3] |
| C60 Fullerene | HeLa | 1 MHz | 20 µM | ~50% (at 60 J/cm²) | [4] |
| Berberine | HeLa | 1 MHz | 20 µM | ~30% (at 60 J/cm²) | [4] |
| Porphyrin Derivative (BBTPP) | PC-9 | Pulsed Low-Intensity | Not Specified | ~81% (significantly higher than HMME) | |
| TiO2 Nanoparticles (C-doped) | 4T1 | Not Specified | Not Specified | Significant inhibition of tumor growth | |
| Porphyrin Derivative (Glycosylated) | SUM-159 | 1 MHz, 0.6 W/cm², 3 min | 15 µM | 60-70% | |
| Curcumin-Coated Silver Nanoparticles | MCF7 | Continuous Wave | 48.23 µg/ml | ~83% |
Table 1: Comparison of Cell Viability Reduction by Various Sonosensitizers. This table presents the percentage reduction in cancer cell viability after sonodynamic therapy with different sonosensitizers.
| Sonosensitizer | Cell Line | Apoptosis Rate (%) | Method | Reference |
| C60 Fullerene | HeLa | 83 ± 4% | Annexin V-FITC/PI | |
| Porphyrin Derivative (BBTPP) | PC-9 | 18.87% | Annexin V-FITC/PI | |
| Protoporphyrin IX (PpIX) | THP-1 Macrophages | Apoptosis/Necrosis Ratio: 1.7 ± 0.3 | Hoechst 33342/PI | |
| Curcumin-Coated Silver Nanoparticles | MCF7 | Early: 21.22% ± 3.82%, Late: 36.59% ± 4.5% | Annexin V/PI | |
| 5-Aminolevulinic acid (5-ALA) | Pancreatic Cancer Cells | Significantly enhanced | Flow Cytometry |
Table 2: Comparison of Apoptosis Induction by Various Sonosensitizers. This table shows the percentage of apoptotic cells following sonodynamic therapy with different sonosensitizers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the efficacy of sonosensitizers.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2 × 10⁴ cells per well and incubate for 24 hours.
-
Replace the medium with a fresh medium containing the desired concentration of the sonosensitizer (e.g., 20 µM C60 or Berberine) and incubate for another 24 hours. Control cells receive the vehicle (e.g., sterile water).
-
Expose the cells to ultrasound at the specified frequency and intensity for a defined duration.
-
After 24 hours of post-ultrasound incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS generation can be detected using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).
Protocol:
-
Treat cells with the sonosensitizer and ultrasound as described in the cell viability protocol.
-
Incubate the treated cells with H2DCFDA for 20 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Acquire fluorescent images using a confocal microscope. The intensity of green fluorescence is proportional to the amount of intracellular ROS.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
After sonodynamic therapy, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizing the Mechanisms of Sonodynamic Therapy
The following diagrams illustrate the key pathways and experimental workflows involved in validating sonosensitizers.
Caption: Mechanism of Sonodynamic Therapy.
Caption: Experimental Workflow for Sonosensitizer Validation.
Conclusion
The available evidence suggests that this compound exhibits cytotoxic effects on solid tumor-derived cells, indicating its potential as a sonosensitizer. However, to establish its definitive role and efficacy in sonodynamic therapy, further quantitative studies are imperative. A direct comparison with established sonosensitizers like porphyrin derivatives, TiO2 nanoparticles, and C60 fullerenes under standardized experimental conditions is necessary. Future research should focus on elucidating the precise mechanisms of this compound-mediated sonosensitization, including detailed quantification of ROS production and a comprehensive analysis of the induced apoptotic pathways. This will enable a more conclusive assessment of its therapeutic potential in the field of sonodynamic cancer therapy.
References
- 1. Sonodynamic therapy - Wikipedia [en.wikipedia.org]
- 2. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Comparison of Sonodynamic Treatment Set-Ups for Cancer Cells with Organic Sonosensitizers and Nanosonosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Sanazole in Cancer Therapy: A Comparative Analysis of Long-Term Survival Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of long-term survival data from clinical studies involving Sanazole (AK-2123), a nitrotriazole hypoxic cell sensitizer. It is intended to offer an objective overview of its performance in relation to standard cancer therapies, supported by available experimental data.
Long-Term Survival Data: this compound vs. Standard of Care
This compound has been investigated as an adjunct to radiotherapy to enhance its efficacy in hypoxic tumors. The following table summarizes the long-term survival data from a significant clinical trial on this compound in Stage III cervical cancer and compares it with the standard of care for the same indication.
| Treatment Regimen | Indication | N | Median Follow-up | 5-Year Actuarial Survival | Local Tumor Control | Citation |
| Radiotherapy + this compound (AK-2123) | Stage III Cervical Cancer | 155 | 57 months | 57% | 61% | [1] |
| Radiotherapy Alone | Stage III Cervical Cancer | 171 | 57 months | 41% | 46% | [1] |
| Concurrent Chemoradiotherapy (Cisplatin-based) | Stage III Cervical Cancer | - | - | 66% (5-year OS) | - | [2] |
It is important to note that the data for this compound and Concurrent Chemoradiotherapy are from different studies and do not represent a direct head-to-head comparison.
Experimental Protocols
This compound Clinical Trial (IAEA Multicentre Randomized Trial)
A prospective, randomized, multicenter Phase III trial was conducted by the International Atomic Energy Agency (IAEA) to evaluate the efficacy of this compound as a radiosensitizer in patients with Stage III and IV uterine cervical cancer.
-
Patient Population: A total of 333 patients with Stage III and IV cervical cancer were randomized. The final analysis included 326 evaluable patients.
-
Treatment Arms:
-
Study Arm (RT + AK-2123): Patients received intravenous administration of this compound (0.6 g/m²) on alternate days (e.g., Monday-Wednesday-Friday) before external beam radiotherapy for the entire course of treatment.
-
Control Arm (RT): Patients received standard radical radiotherapy alone.
-
-
Radiotherapy: The total radiation dose was 45-50.8 Gy, delivered in 20-28 fractions over 4-5.5 weeks. Further dose escalation was achieved through brachytherapy or external beam.
-
Endpoints: The primary endpoints were local tumor control and survival.[1]
Standard of Care: Concurrent Chemoradiotherapy for Stage III Cervical Cancer
The standard treatment for Stage III cervical cancer is concurrent chemoradiotherapy.[1]
-
Chemotherapy: Cisplatin is the most commonly used chemotherapeutic agent, typically administered weekly during the course of radiation therapy.
-
Radiotherapy: This involves both external beam radiation therapy (EBRT) to the pelvis and brachytherapy (internal radiation). The entire treatment course is typically delivered over 8 weeks.
Visualizing Experimental Design and Biological Pathways
To further elucidate the clinical trial methodology and the underlying biological mechanism of action for hypoxic cell sensitizers, the following diagrams are provided.
Caption: Experimental workflow of the IAEA multicentre randomized trial for this compound.
Caption: Simplified HIF-1α signaling pathway in normoxic and hypoxic conditions.
Discussion and Conclusion
The available data suggests that the addition of this compound to radiotherapy significantly improves 5-year actuarial survival and local tumor control in patients with Stage III cervical cancer compared to radiotherapy alone. However, when compared to historical data for the current standard of care, concurrent chemoradiotherapy with cisplatin, the survival rates with this compound appear to be lower. It is crucial to emphasize that this is not a direct comparison from a head-to-head trial.
This compound, as a hypoxic cell sensitizer, works by increasing the susceptibility of oxygen-deficient tumor cells to radiation. This mechanism is particularly relevant in solid tumors where hypoxia is a common feature and a known factor for radiation resistance. The HIF-1α signaling pathway is a key regulator of the cellular response to hypoxia. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival, contributing to tumor progression and treatment resistance. Hypoxic cell sensitizers like this compound are designed to counteract this effect, thereby enhancing the efficacy of radiotherapy.
In preclinical studies, this compound has been shown to be a more efficient radiosensitizer than nimorazole, another hypoxic cell sensitizer. Further research, including direct comparative clinical trials against current standard-of-care regimens, is warranted to fully establish the clinical utility of this compound in the treatment of cervical and other solid tumors characterized by significant hypoxia.
References
Safety Operating Guide
Proper Disposal of Sanazole: A Guide for Laboratory Professionals
Disclaimer: Specific disposal protocols for "Sanazole" are not publicly available. The following procedures are based on established best practices for the handling and disposal of investigational drugs and potentially hazardous chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
The proper disposal of investigational drugs like this compound is paramount to ensure the safety of laboratory personnel, the community, and the environment. This guide provides a comprehensive overview of the necessary steps and precautions for the safe handling and disposal of this compound waste.
Key Disposal Principles
Disposal of investigational drugs must adhere to strict protocols to minimize exposure and environmental contamination. The primary method for the disposal of expired, unused, or contaminated this compound is high-temperature incineration conducted by a licensed hazardous waste management facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.
Quantitative Data for Disposal
The following table summarizes key parameters for the disposal of chemical waste, which should be considered as general guidelines for this compound in the absence of specific data.
| Parameter | Guideline | Source |
| Incineration Temperature | >850°C (Medium Temperature) | [3] |
| >1100°C (High Temperature) | [3] | |
| Container Fill Capacity | Do not exceed 75% of container volume | [4] |
| Waste Storage Time (Temperate Climate) | Winter: < 72 hours; Summer: < 48 hours | |
| Waste Storage Time (Warm Climate) | Cool Months: < 48 hours; Hot Months: < 24 hours |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound from a research laboratory.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (puncture-proof, with a secure lid).
-
Hazardous waste labels.
-
Waste disposal request form from your institution's EHS department.
Procedure:
-
Risk Assessment: Before handling this compound waste, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) if available, or treat the compound as potentially hazardous.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregate Waste:
-
Do not mix this compound waste with non-hazardous waste.
-
Separate liquid and solid waste into designated containers if required by your institution.
-
-
Containerize Waste:
-
Place all materials contaminated with this compound, including empty vials, syringes, pipette tips, and contaminated lab paper, into a designated, puncture-proof hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," the date, and the responsible researcher's name and contact information.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
Follow institutional guidelines for the maximum allowable storage time in the laboratory.
-
-
Arrange for Pickup:
-
Complete a hazardous waste pickup request form from your institution's EHS department.
-
The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, including dates and quantities. This is crucial for regulatory compliance and for investigational drug accountability.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow from Lab to Final Destruction.
This comprehensive approach to the disposal of this compound will help ensure a safe working environment for researchers and maintain compliance with institutional and regulatory standards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
